DIZ-3
Descripción
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Propiedades
Fórmula molecular |
C46H44F2N8 |
|---|---|
Peso molecular |
746.9 g/mol |
Nombre IUPAC |
1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine |
InChI |
InChI=1S/C46H44F2N8/c1-53-23-27-55(28-24-53)39-19-11-33(12-20-39)43-41(31-7-15-37(47)16-8-31)49-45(51-43)35-3-5-36(6-4-35)46-50-42(32-9-17-38(48)18-10-32)44(52-46)34-13-21-40(22-14-34)56-29-25-54(2)26-30-56/h3-22H,23-30H2,1-2H3,(H,49,51)(H,50,52) |
Clave InChI |
NHADRDLRJIYBGX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)C5=NC(=C(N5)C6=CC=C(C=C6)F)C7=CC=C(C=C7)N8CCN(CC8)C)C9=CC=C(C=C9)F |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanisms of Action in ALT Cancer Cells
Introduction
A subset of cancers, estimated at 10-15%, bypasses replicative senescence through a telomerase-independent mechanism known as the Alternative Lengthening of Telomeres (ALT).[1][2][3] This pathway, prevalent in tumors of mesenchymal and neuroepithelial origin such as osteosarcomas, soft tissue sarcomas, and glioblastomas, relies on homologous recombination (HR) to maintain telomere length, ensuring unlimited proliferative potential.[4][5][6] The unique molecular machinery of ALT-positive (ALT+) cancer cells presents a distinct set of vulnerabilities that can be exploited for targeted therapeutic intervention.
ALT+ cells are characterized by several key hallmarks, including long and heterogeneous telomere lengths, the presence of ALT-associated PML bodies (APBs), and the accumulation of extrachromosomal telomeric repeats (ECTRs), notably C-circles.[6][7][8][9] APBs are specialized promyelocytic leukemia (PML) nuclear bodies that co-localize with telomeric DNA and are considered the sites of active telomere recombination and synthesis.[7][10][11] C-circles, which are partially single-stranded circular DNA with C-rich telomeric repeats, are highly specific biomarkers for ALT activity.[8][12][13]
The activation and maintenance of the ALT pathway are frequently associated with mutations in the chromatin remodeling complex ATRX/DAXX.[4][6][14] Loss of ATRX/DAXX function leads to telomeric chromatin decondensation and increased replication stress, creating a permissive environment for recombination-based telomere maintenance.[14][15] The core of the ALT mechanism is a form of break-induced replication (BIR), where a one-ended double-strand break at a telomere invades a homologous template—such as a sister chromatid or another telomere—to initiate DNA synthesis.[4][9][16] This process involves a complex interplay of DNA repair and recombination proteins, including RAD51, RAD52, and the BLM helicase.[9][17]
This technical guide provides a detailed overview of the core mechanisms of action in ALT cancer cells, summarizing key quantitative data, outlining experimental protocols for studying the ALT pathway, and visualizing the intricate signaling and experimental workflows. While the specific molecule "DIZ-3" was not found in the current scientific literature, this guide focuses on the established and emerging therapeutic strategies targeting the fundamental machinery of ALT.
Core Mechanisms and Therapeutic Targets in ALT Cancer Cells
The dependency of ALT+ cancers on specific DNA repair and recombination pathways creates therapeutic opportunities. The primary strategies for targeting these cancers involve the inhibition of key proteins in the ALT mechanism, the exploitation of synthetic lethality, and the disruption of structures essential for ALT activity.
Inhibition of Key ALT Pathway Proteins
Several proteins are critical for the function of the ALT pathway and represent prime targets for therapeutic intervention.
-
ATR (Ataxia Telangiectasia and Rad3-related) Kinase: ALT+ cells exhibit chronic replication stress and a constitutive DNA damage response at their telomeres, leading to a dependency on the ATR checkpoint kinase for survival. Inhibition of ATR has been shown to be highly selective in killing ALT+ cancer cells by disrupting telomere maintenance and inducing chromosome fragmentation.[18]
-
BLM (Bloom Syndrome Helicase): The BLM helicase, a component of the BTR (BLM-TOP3A-RMI) complex, is essential for ALT activity.[14] It is required for the formation of C-circles and the resolution of recombination intermediates.[14] Depletion of BLM impairs APB formation and leads to the cessation of ALT-mediated telomere synthesis.[14]
-
RAD52: While classical homologous recombination often relies on RAD51, the BIR process in ALT appears to have a significant dependency on RAD52.[4][9] RAD52 is crucial for the annealing of single-stranded DNA, a key step in the initiation of BIR at collapsed replication forks.[4]
Exploiting Synthetic Lethality
The genetic background of ALT+ cells, particularly the frequent loss of ATRX, can be exploited through synthetic lethal interactions.
-
PARP (Poly(ADP-ribose) polymerase) Inhibition: PARP inhibitors, which are effective in HR-deficient tumors, have shown promise in ALT+ cancers.[6] The increased replication stress and reliance on recombination in ALT+ cells, often exacerbated by ATRX deficiency, may render them hypersensitive to PARP inhibition.[6]
-
Targeting DNA Repair Nucleases: A recent study identified the EXD2 nuclease as essential for telomere maintenance through break-induced replication in ALT+ cells.[5] The depletion of EXD2 in combination with the loss of other DNA repair proteins like BLM, DNA2, or POLD3 was shown to be synthetically lethal to ALT-dependent cancer cells.[5]
Disruption of ALT-Specific Structures
The unique nuclear structures in ALT+ cells, namely APBs, are also a target for therapeutic intervention.
-
PML (Promyelocytic Leukemia) Protein: The PML protein is the structural scaffold of APBs.[7][10] Depletion of PML disrupts the formation of APBs, which in turn prevents the localization of the BTR complex to telomeres and inhibits telomeric DNA synthesis.[7][19]
The following Graphviz diagram illustrates the central role of APBs in the ALT pathway, integrating signals from ATRX/DAXX loss and replication stress, and leading to telomere recombination and elongation.
Caption: Figure 1: The Alternative Lengthening of Telomeres (ALT) Pathway.
Quantitative Data on Protein Depletion in ALT Cancer Cells
The following table summarizes quantitative data from studies on the effects of depleting key proteins on a specific marker of ALT activity, C-circles.
| Cell Line | Gene Depleted | Method of Depletion | Change in C-circle Abundance | Reference |
| U2OS (Osteosarcoma) | BRCA1 | siRNA | ~3-fold reduction | [20] |
| Saos-2 (Osteosarcoma) | BRCA1 | siRNA | Significant reduction | [20] |
| VA-13 (Fibroblast) | BRCA1 | siRNA | Significant reduction | [20] |
| U2OS (Osteosarcoma) | BLM | Not specified | Impaired generation | [14] |
| U2OS (Osteosarcoma) | MSH3 | siRNA | Increased levels | [21] |
| Saos-2 (Osteosarcoma) | MSH3 | siRNA | Increased levels | [21] |
Detailed Experimental Protocols
C-circle Assay (CCA)
The C-circle assay is a highly specific method for detecting and quantifying ALT activity.[12]
Principle: This assay utilizes the properties of extrachromosomal C-circles, which are partially single-stranded. The single-stranded C-rich strand serves as a template for rolling circle amplification by a DNA polymerase with high processivity and strand displacement activity, such as Phi29 DNA polymerase. The amplified telomeric DNA is then detected by dot blot hybridization with a labeled telomeric probe.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from ALT+ and control cell lines using a standard DNA extraction kit.
-
Rolling Circle Amplification:
-
A reaction mixture is prepared containing:
-
Genomic DNA (typically 8-30 ng)
-
Phi29 DNA polymerase buffer
-
dATP, dGTP, dTTP (without dCTP to prevent amplification of the G-rich strand)
-
BSA
-
Phi29 DNA polymerase
-
-
The reaction is incubated at 30°C for 8 hours, followed by heat inactivation of the polymerase at 65°C for 20 minutes.
-
-
Dot Blot Hybridization:
-
The amplified DNA is denatured and neutralized.
-
The samples are spotted onto a positively charged nylon membrane.
-
The membrane is cross-linked with UV light.
-
The membrane is pre-hybridized and then hybridized overnight with a 32P-labeled (TTAGGG)n probe.
-
The membrane is washed to remove unbound probe.
-
-
Detection and Quantification:
-
The membrane is exposed to a phosphor screen.
-
The signal intensity of the dots is quantified using densitometry software. The signal is proportional to the amount of C-circles in the initial DNA sample.
-
The following diagram illustrates the workflow of the C-circle assay.
Caption: Figure 2: C-circle Assay (CCA) Workflow.
Immunofluorescence-Fluorescence In Situ Hybridization (IF-FISH) for APB Detection
This method combines immunofluorescence staining of the PML protein with FISH using a telomere-specific probe to visualize the co-localization of PML bodies and telomeric DNA, which defines APBs.
Principle: Cells are fixed and permeabilized to allow antibody access. The PML protein is detected using a primary antibody followed by a fluorescently-labeled secondary antibody. Subsequently, the DNA is denatured, and a fluorescently-labeled telomere PNA (Peptide Nucleic Acid) probe is hybridized to the telomeric DNA. Co-localized signals from the PML antibody and the telomere probe are then visualized by fluorescence microscopy.
Protocol:
-
Cell Culture and Fixation: Cells are grown on coverslips, then fixed with 4% paraformaldehyde and permeabilized with Triton X-100.
-
Immunofluorescence:
-
Cells are blocked with a blocking solution (e.g., BSA in PBS).
-
Incubation with a primary antibody against PML (e.g., rabbit anti-PML).
-
Washing steps to remove unbound primary antibody.
-
Incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
Further washing steps.
-
-
Post-Fixation: Cells are post-fixed with paraformaldehyde to cross-link the antibodies.
-
Fluorescence In Situ Hybridization:
-
Cells are dehydrated through an ethanol (B145695) series.
-
DNA is denatured by heating in a hybridization buffer.
-
A fluorescently-labeled telomere PNA probe (e.g., Cy3-labeled (CCCTAA)3) is added, and hybridization occurs overnight.
-
Coverslips are washed to remove the unbound probe.
-
-
Mounting and Imaging:
-
Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Images are acquired using a confocal or fluorescence microscope. APBs are identified as foci where the PML and telomere signals co-localize.
-
The logical relationship between the components of APB detection is visualized in the diagram below.
Caption: Figure 3: Logic of APB Detection by IF-FISH.
Conclusion
The Alternative Lengthening of Telomeres pathway is a complex and multifaceted mechanism that enables a significant fraction of cancers to achieve replicative immortality. While the specific agent "this compound" is not documented in the current body of scientific literature, the fundamental principles of ALT provide a rich landscape for the development of novel anti-cancer therapies. The reliance of ALT+ cells on specific DNA repair pathways, their heightened state of replication stress, and the presence of unique structural hallmarks like APBs create a set of vulnerabilities that are being actively explored. Therapeutic strategies targeting key proteins such as ATR and BLM, exploiting synthetic lethalities with PARP inhibitors, and disrupting the formation of APBs hold considerable promise. Continued research into the intricate molecular mechanisms of ALT will be crucial for the development of effective and highly selective treatments for these often hard-to-treat cancers.
References
- 1. Locking the gates of immortality: targeting alternative lengthening of telomeres (ALT) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. ALT: A Multi-Faceted Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative lengthening of telomeres: from molecular mechanisms to therapeutic outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Alternative Lengthening of Telomeres: A Prognostic Paradox in Cancer [mdpi.com]
- 7. Telomere length heterogeneity in ALT cells is maintained by PML-dependent localization of the BTR complex to telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Probing PML body function in ALT cells reveals spatiotemporal requirements for telomere recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DNA C-circles are specific and quantifiable markers of alternative-lengthening-of-telomeres activity | Semantic Scholar [semanticscholar.org]
- 13. The C-Circle Biomarker Is Secreted by Alternative-Lengthening-of-Telomeres Positive Cancer Cells inside Exosomes and Provides a Blood-Based Diagnostic for ALT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New twists to the ALTernative endings at telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Switch telomerase to ALT mechanism by inducing telomeric DNA damages and dysfunction of ATRX and DAXX - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alternative Lengthening of Telomeres and Mediated Telomere Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Molecular Mechanisms and Therapeutic Prospects of Alternative Lengthening of Telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Differential requirements for DNA repair proteins in immortalized cell lines using alternative lengthening of telomere mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Dimeric G-Quadruplex Ligand DIZ-3: A Technical Guide to its Structure, Synthesis, and Mechanism of Action in ALT Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G-quadruplex (G4) ligand DIZ-3, a dimeric aryl-substituted imidazole (B134444) with potent and selective activity against cancer cells utilizing the Alternative Lengthening of Telomeres (ALT) pathway. This document details the chemical structure, synthesis, and biological evaluation of this compound, presenting quantitative data in a structured format, outlining experimental methodologies, and visualizing its mechanism of action through detailed signaling pathway diagrams.
Core Concepts: G-Quadruplexes and the ALT Pathway
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures, stabilized by Hoogsteen hydrogen bonds between guanine (B1146940) bases and the presence of a central cation, are prevalent in telomeric regions and gene promoter sequences. In the context of cancer, telomeres—the protective caps (B75204) at the ends of chromosomes—are of particular interest. Most cancer cells rely on the enzyme telomerase to maintain telomere length and achieve cellular immortality. However, approximately 10-15% of cancers, including certain sarcomas and glioblastomas, utilize a telomerase-independent mechanism known as the Alternative Lengthening of Telomeres (ALT) pathway. The ALT pathway is a homologous recombination-based process that allows for the elongation of telomeres, thereby enabling limitless replication. The formation and stabilization of G-quadruplexes within telomeric DNA can disrupt the ALT mechanism, making G4-ligands a promising therapeutic strategy for ALT-positive cancers.
This compound: A Selective Multimeric G4 Ligand
This compound is a novel G-quadruplex ligand designed based on a G4-ligand-dimerizing strategy. Its unique dimeric structure allows it to intercalate into the interface between two G-quadruplex units, effectively stabilizing this higher-order structure. This stabilization is believed to be the primary mechanism through which this compound exerts its anti-cancer effects.
Chemical Structure and Properties
This compound is a dimeric aryl-substituted imidazole. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C46H44F2N8 |
| Molecular Weight | 746.89 g/mol |
| CAS Number | 2675490-72-7 |
| SMILES | CN1CCN(CC1)c1ccc(cc1)-c1[nH]c(nc1-c1ccc(F)cc1)-c1ccc(cc1)-c1nc(c([nH]1)-c1ccc(cc1)N1CCN(C)CC1)-c1ccc(F)cc1 |
Biological Activity and Quantitative Data
This compound has demonstrated significant and selective cytotoxicity against ALT-positive cancer cells, while exhibiting considerably lower toxicity towards normal cells. Its biological activity is characterized by the induction of cell cycle arrest and apoptosis. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (μM) |
| U2OS | Human Osteosarcoma (ALT-positive) | 2.1 |
| BJ | Human Foreskin Fibroblast (Normal) | 29.3 |
Table 2: Effect of this compound on U2OS Cell Cycle Distribution
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 45.3 | 24.0 | 30.7 |
| This compound (0.6 μM) | 43.1 | 28.5 | 28.4 |
| This compound (1.2 μM) | 40.2 | 30.1 | 29.7 |
| This compound (2.5 μM) | 36.8 | 32.2 | 31.0 |
Table 3: Induction of Apoptosis in U2OS Cells by this compound
| Treatment | Apoptotic Cells (%) |
| Control | 10.1 |
| This compound (0.6 μM) | 15.4 |
| This compound (1.2 μM) | 20.7 |
| This compound (2.5 μM) | 24.9 |
Experimental Protocols
The following sections detail the methodologies used to synthesize and evaluate the biological activity of this compound, as described in the primary literature.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of the imidazole core followed by the coupling of the dimeric structure.
Step 1: Synthesis of the Imidazole Monomer A mixture of 4-(4-fluorophenyl)-1H-imidazole-2-carbaldehyde, 4-(4-(4-methylpiperazin-1-yl)phenyl)benzaldehyde, and ammonium (B1175870) acetate (B1210297) in acetic acid is refluxed for several hours. The resulting product is then purified by column chromatography to yield the monomeric imidazole precursor.
Step 2: Dimerization The imidazole monomer is then subjected to an oxidative coupling reaction, typically using a palladium catalyst, to form the dimeric structure of this compound. The final product is purified by recrystallization or column chromatography.
Cell Proliferation Assay
The cytotoxic effects of this compound were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: U2OS and BJ cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells were treated with various concentrations of this compound (typically ranging from 0 to 40 μM) for 24 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution was analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.
-
Cell Treatment: U2OS cells were treated with this compound (0.6, 1.2, and 2.5 μM) for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI (50 μg/mL) and RNase A (100 μg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.
Apoptosis Analysis
The induction of apoptosis by this compound was quantified using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.
-
Cell Treatment: U2OS cells were treated with this compound (0.6, 1.2, and 2.5 μM) for 24 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells were immediately analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells were quantified.
FRET Melting Assay
The ability of this compound to stabilize G-quadruplex structures can be assessed using a Förster Resonance Energy Transfer (FRET) melting assay.
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is labeled at its 5' and 3' ends with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA), respectively.
-
Assay Setup: The labeled oligonucleotide is incubated with varying concentrations of this compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Melting Curve Analysis: The fluorescence intensity is monitored as the temperature is gradually increased. The melting temperature (Tm), the temperature at which 50% of the G-quadruplex structure is unfolded, is determined. An increase in Tm in the presence of the ligand indicates stabilization of the G-quadruplex structure.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer activity by stabilizing telomeric G-quadruplexes, which in turn inhibits the ALT pathway. This disruption of telomere maintenance leads to telomere dysfunction, triggering a DNA damage response that culminates in cell cycle arrest and apoptosis.
Inhibition of the ALT Pathway
The following diagram illustrates the proposed mechanism of this compound in inhibiting the ALT pathway. In ALT-positive cancer cells, telomeres are elongated through a homologous recombination-based mechanism. The stabilization of G-quadruplex structures by this compound is thought to create a physical impediment to the recombination machinery, thereby blocking telomere synthesis.
Caption: this compound inhibits the ALT pathway by stabilizing G-quadruplexes.
Experimental Workflow for this compound Evaluation
The following diagram outlines the typical experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Workflow for synthesis and biological testing of this compound.
Conclusion
This compound represents a promising class of G-quadruplex ligands with selective and potent activity against ALT-positive cancer cells. Its dimeric structure enables effective stabilization of higher-order G-quadruplex structures, leading to the inhibition of the ALT pathway, cell cycle arrest, and apoptosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as targeted therapies for a specific subset of difficult-to-treat cancers. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this novel G4 ligand.
DIZ-3 role in telomere maintenance
An In-depth Technical Guide on the Role of the ZFP36 Protein Family in Cellular Processes Impacting Telomere Maintenance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telomere integrity is fundamental to genomic stability and cellular longevity. While the direct maintenance of telomeric DNA is orchestrated by the shelterin complex and telomerase, a complex network of signaling pathways governs the cellular response to telomere dysfunction, primarily leading to cellular senescence. This technical guide delineates the critical, albeit indirect, role of the Zinc Finger Protein 36 (ZFP36) family, also known as Tristetraprolin (TTP), in processes intimately linked to telomere maintenance. This family of RNA-binding proteins, including ZFP36 (TTP), ZFP36L1, and ZFP36L2, are central regulators of the Senescence-Associated Secretory Phenotype (SASP), a key consequence of telomere shortening and cellular aging. By promoting the decay of mRNAs encoding inflammatory cytokines, growth factors, and other SASP components, the ZFP36 family modulates the microenvironment of senescent cells, thereby influencing tissue aging and the development of age-related diseases. This document provides a detailed overview of the signaling pathways, quantitative data from key experiments, and relevant experimental protocols to facilitate further research and therapeutic development in this area.
Introduction: The ZFP36 Family and Cellular Senescence
Telomeres are nucleoprotein caps (B75204) at the ends of linear chromosomes that shorten with each cell division. When telomeres reach a critical length, they trigger a DNA damage response (DDR), leading to a state of irreversible growth arrest known as cellular senescence. A key feature of senescent cells is the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively termed the Senescence-Associated Secretory Phenotype (SASP). The SASP can have potent, often detrimental, effects on surrounding tissues, contributing to aging and various pathologies.
The ZFP36 family of RNA-binding proteins are key post-transcriptional regulators of gene expression.[1] They bind to AU-rich elements (AREs) in the 3'-untranslated regions (3'-UTRs) of target mRNAs, recruiting the cellular mRNA decay machinery to promote their degradation.[1][2][3] A primary function of this protein family is the downregulation of inflammatory and mitogenic signals, placing them at a critical intersection with the SASP. While not directly involved in the enzymatic maintenance of telomere length, the ZFP36 family's role in controlling the consequences of telomere-induced senescence makes it a crucial area of study for telomere biology.
Core Signaling Pathways
The activity and expression of the ZFP36 family are tightly regulated by signaling pathways central to the DNA damage response and cellular senescence, including the p53 and mTOR pathways.
The p53-TTP Axis in DNA Damage Response
The tumor suppressor protein p53 is a master regulator of the cellular response to DNA damage, a state often initiated by critically short telomeres. Upon activation by genotoxic stress, p53 can induce the expression of ZFP36 (TTP).[4][5] TTP then acts as a downstream effector, contributing to the cellular response by modulating the expression of its target mRNAs. This establishes a direct link between the DNA damage signaling cascade and the post-transcriptional regulation of inflammatory and cell cycle-related genes by TTP.[6][7]
Caption: The p53-TTP signaling pathway in response to DNA damage.
The mTOR-MAPKAPK2-ZFP36L1 Pathway in SASP Regulation
The mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of cellular growth, metabolism, and aging. In senescent cells, mTOR signaling is constitutively active and is a primary driver of the SASP.[8][9] One mechanism by which mTOR promotes the SASP is through the inhibition of ZFP36L1.[10] Activated mTOR promotes the translation of MAPKAPK2 (also known as MK2). MAPKAPK2, in turn, phosphorylates ZFP36L1, which inhibits its ability to bind and degrade the mRNAs of SASP components.[10][11] Consequently, inhibition of mTOR with drugs like rapamycin leads to reduced MAPKAPK2 levels, resulting in active (dephosphorylated) ZFP36L1, which then suppresses the SASP by degrading the corresponding mRNAs.[9][11]
Caption: mTOR pathway regulation of ZFP36L1 and the SASP.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the ZFP36 family's role in cell cycle regulation and SASP suppression.
Table 1: Effect of ZFP36L1/L2 Overexpression on Cell Cycle Distribution
| Cell Line | Condition | % G1 Phase | % S Phase | % Sub-G1 (Apoptosis) | Reference |
| T-REx-293/HA-ZFP36L1 | Control (Doxorubicin) | 44.4% | 12.5% | Not increased | [12] |
| T-REx-293/HA-ZFP36L1 | ZFP36L1 OE (Doxorubicin) | 54.4% (+10.0%) | 8.3% (-4.2%) | Not increased | [12] |
| T-REx-293/HA-ZFP36L2 | Control (Doxorubicin) | 41.9% | 16.6% | Not increased | [12] |
| T-REx-293/HA-ZFP36L2 | ZFP36L2 OE (Doxorubicin) | 55.5% (+13.6%) | 10.0% (-6.6%) | Not increased | [12] |
Data demonstrates that overexpression (OE) of ZFP36L1 or ZFP36L2 induces G1 cell cycle arrest.[12]
Table 2: Regulation of SASP Components by the mTOR-ZFP36L1 Axis
| Treatment/Condition | Target | Effect | Finding | Reference |
| Rapamycin (mTOR inhibitor) | SASP Components (e.g., IL-6, IL-8) | mRNA Downregulation | Rapamycin treatment prevents the induction of the SASP in cells undergoing oncogene-induced senescence. | [10] |
| ZFP36L1Mut Expression | SASP Secreted Factors | Downregulation of >60% | A constitutively active mutant of ZFP36L1 (resistant to MAPKAPK2 phosphorylation) suppresses the majority of the SASP. | [10][11] |
| mTOR Inhibition | ZFP36L1 Phosphorylation | Decreased | Inhibition of mTOR leads to dephosphorylation and activation of ZFP36L1. | [10] |
Experimental Protocols
This section details common methodologies used to investigate the function of the ZFP36 protein family.
Western Blotting for Protein Expression and Phosphorylation
-
Objective: To determine the total protein levels of ZFP36 family members and their phosphorylation status.
-
Methodology:
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to ZFP36L1, phospho-ZFP36L1, or other proteins of interest (e.g., p53, actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities can be quantified using densitometry software.[6][10]
-
Quantitative Reverse Transcription PCR (qRT-PCR) for mRNA Expression
-
Objective: To measure the relative abundance of specific mRNAs, such as those for SASP components or ZFP36 family members.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from cells using a TRIzol-based method or a commercial kit. RNA quality and quantity are assessed.
-
cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is prepared with cDNA, gene-specific primers, and a SYBR Green or TaqMan probe-based master mix.
-
Thermocycling: The reaction is run on a real-time PCR machine.
-
Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[10][12]
-
Luciferase Reporter Assay for mRNA Stability
-
Objective: To determine if a ZFP36 family protein directly targets the 3'-UTR of a specific mRNA to promote its decay.
-
Methodology:
-
Vector Construction: The 3'-UTR of the putative target mRNA containing AREs is cloned downstream of a luciferase reporter gene in an expression vector.
-
Transfection: Cells (e.g., HEK293T) are co-transfected with the luciferase reporter construct, a control vector expressing Renilla luciferase (for normalization), and a vector overexpressing the ZFP36 family protein of interest (or a control vector).
-
Cell Lysis and Assay: 24-48 hours post-transfection, cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the ZFP36 protein compared to the control indicates that the protein destabilizes the mRNA via the cloned 3'-UTR.[13]
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Objective: To identify senescent cells in a cell population.
-
Methodology:
-
Cell Culture: Cells are cultured under conditions that induce senescence (e.g., replicative exhaustion, oncogene expression).
-
Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.
-
Staining: After washing, cells are incubated overnight at 37°C (without CO₂) in a staining solution containing X-gal at pH 6.0. This specific pH is critical as lysosomal β-galactosidase is active at acidic pH (4.0), whereas the senescence-associated activity is detectable at pH 6.0.
-
Visualization: Senescent cells stain blue and can be visualized and counted using a standard light microscope. The percentage of blue-staining cells is calculated.[10]
-
Conclusion and Future Directions
The ZFP36 family of RNA-binding proteins represents a critical regulatory hub that translates signals from the DNA damage response and key aging pathways into a post-transcriptional program that shapes the cellular microenvironment. While they do not directly participate in the replication or capping of telomeres, their potent ability to suppress the SASP—a primary consequence of telomere attrition—positions them as crucial players in the broader field of telomere biology and aging. Understanding the precise mechanisms that regulate ZFP36 family activity and identifying their full spectrum of mRNA targets in senescent cells are key areas for future research. Therapeutic strategies aimed at modulating the activity of these proteins, for instance by mimicking the effects of mTOR inhibition on ZFP36L1, could offer novel approaches to mitigate the detrimental effects of cellular senescence in age-related diseases.
References
- 1. The Tristetraprolin Family of RNA-Binding Proteins in Cancer: Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins [frontiersin.org]
- 3. Tristetraprolin (TTP): Interactions with mRNA and proteins, and current thoughts on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor suppressor p53 plays a key role in induction of both tristetraprolin and let-7 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of the p53–tristetraprolin–stathmin-1 pathway on trophoblasts at maternal–fetal interface | PLOS One [journals.plos.org]
- 7. Effect of the p53–tristetraprolin–stathmin-1 pathway on trophoblasts at maternal–fetal interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senescence-associated secretory phenotype - Wikipedia [en.wikipedia.org]
- 9. mTOR as regulator of lifespan, aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR regulates MAPKAPK2 translation to control the senescence-associated secretory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TORn about SASP regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ZFP36L1 and ZFP36L2 inhibit cell proliferation in a cyclin D-dependent and p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Guide: Discovery and Synthesis of Verubecestat (MK-8931)
As the compound "DIZ-3" does not correspond to a known molecule in publicly available scientific literature, this guide will focus on Verubecestat (MK-8931) , a well-documented β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, to illustrate the requested in-depth technical format. Verubecestat's development provides a robust example for detailing discovery, synthesis, and characterization processes relevant to drug development professionals.
This document provides a comprehensive overview of the discovery, synthesis, and characterization of Verubecestat (MK-8931), a potent and selective BACE1 inhibitor investigated for the treatment of Alzheimer's disease.
Introduction
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The enzyme BACE1 is a key protease in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ production and mitigate the progression of Alzheimer's disease. Verubecestat emerged from extensive drug discovery efforts as a promising clinical candidate.
Discovery and Lead Optimization
The discovery of Verubecestat involved a multi-stage process of identifying and optimizing lead compounds with desirable pharmacological properties.
2.1. Initial Screening and Hit Identification
High-throughput screening (HTS) of compound libraries against a purified BACE1 enzyme assay led to the identification of initial "hit" compounds. These early compounds, while demonstrating BACE1 inhibitory activity, often possessed undesirable properties such as low potency, poor selectivity, or unfavorable pharmacokinetic profiles.
2.2. Structure-Activity Relationship (SAR) Studies
A systematic SAR campaign was undertaken to improve the potency and drug-like properties of the initial hits. This involved the synthesis and evaluation of numerous analogs to understand the relationship between chemical structure and biological activity. Key modifications focused on enhancing interactions with the catalytic aspartate residues in the BACE1 active site and improving cell permeability.
2.3. Lead Optimization and Candidate Selection
Through iterative cycles of design, synthesis, and testing, compounds with improved potency, selectivity over related proteases (e.g., BACE2, Cathepsin D), and favorable ADME (absorption, distribution, metabolism, and excretion) properties were developed. Verubecestat was ultimately selected as the clinical candidate based on its overall profile, including its ability to effectively cross the blood-brain barrier and reduce Aβ levels in preclinical models.
Synthesis of Verubecestat
The chemical synthesis of Verubecestat is a multi-step process. The following outlines a representative synthetic route.
3.1. Retrosynthetic Analysis
A retrosynthetic approach to Verubecestat identifies key disconnections and strategic bond formations, typically breaking the molecule down into readily available starting materials.
3.2. Synthetic Protocol
A plausible synthetic scheme for Verubecestat is as follows:
-
Step 1: Amide Coupling. A key amide bond is formed between a substituted pyrazine (B50134) carboxylic acid and an amino-imidazopyridine core. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Step 2: Suzuki Coupling. A carbon-carbon bond is formed via a Suzuki coupling reaction to introduce a key aryl or heteroaryl group. This reaction typically involves a palladium catalyst, a boronic acid or ester, and a suitable base.
-
Step 3: Functional Group Interconversion. Subsequent steps may involve modifications of functional groups, such as the reduction of a nitro group to an amine, to arrive at the final Verubecestat structure.
-
Step 4: Purification. The final compound is purified using techniques such as column chromatography or recrystallization to achieve high purity suitable for biological testing.
Biological Characterization
4.1. In Vitro Pharmacology
The biological activity of Verubecestat was extensively characterized in a variety of in vitro assays.
Table 1: In Vitro Potency and Selectivity of Verubecestat
| Assay Type | Target | IC50 / Ki | Species |
| Enzymatic Assay | BACE1 | 1.8 nM (Ki) | Human |
| Enzymatic Assay | BACE2 | 2.6 nM (Ki) | Human |
| Enzymatic Assay | Cathepsin D | >10 µM (IC50) | Human |
| Cell-based Aβ40 Assay | SH-SY5Y cells | 13 nM (IC50) | Human |
4.2. In Vivo Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of Verubecestat were evaluated in several animal models.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Verubecestat
| Species | Dose (mg/kg) | Route | Brain Cmax | CSF Aβ40 Reduction |
| Rat | 10 | p.o. | 1.2 µM | 85% |
| Cynomolgus Monkey | 3 | p.o. | 0.5 µM | 90% |
Mechanism of Action and Signaling Pathway
Verubecestat functions by directly inhibiting the enzymatic activity of BACE1. This inhibition reduces the cleavage of APP at the β-secretase site, thereby decreasing the production of Aβ peptides, which are the primary component of amyloid plaques in Alzheimer's disease.
Caption: BACE1 inhibition by Verubecestat in the amyloidogenic pathway.
Experimental Protocols
6.1. BACE1 Enzymatic Assay
-
Objective: To determine the in vitro potency of Verubecestat against purified human BACE1.
-
Procedure:
-
A fluorescent resonance energy transfer (FRET) substrate containing the BACE1 cleavage site is used.
-
Recombinant human BACE1 enzyme is incubated with varying concentrations of Verubecestat in a suitable assay buffer.
-
The FRET substrate is added to initiate the reaction.
-
The reaction is incubated at 37°C for a defined period.
-
The fluorescence intensity is measured using a plate reader.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
6.2. Cell-based Aβ40 Assay
-
Objective: To measure the effect of Verubecestat on Aβ40 production in a cellular context.
-
Procedure:
-
SH-SY5Y cells overexpressing human APP are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of Verubecestat.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of Aβ40 in the supernatant is quantified using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
The IC50 value is determined from the dose-response curve.
-
6.3. Experimental Workflow
Caption: Workflow from discovery to preclinical evaluation of Verubecestat.
Conclusion
Verubecestat is a potent BACE1 inhibitor that demonstrated significant promise in preclinical studies and early clinical trials for the treatment of Alzheimer's disease. The discovery and development of Verubecestat exemplify a successful structure-based drug design and lead optimization campaign. While later-stage clinical trials were discontinued (B1498344) due to a lack of efficacy, the scientific journey of Verubecestat provides valuable insights into the complexities of targeting the amyloid pathway and serves as an important case study for drug development professionals.
DIZ-3: A Selective G-Quadruplex Ligand for Targeting Alternative Lengthening of Telomeres in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
DIZ-3 is a novel dimeric aryl-substituted imidazole (B134444) compound that has emerged as a selective ligand for multimeric G-quadruplex (G4) DNA structures.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA, and they are particularly prevalent in telomeres. In a significant subset of cancers, telomere length is maintained through a homologous recombination-based mechanism known as the Alternative Lengthening of Telomeres (ALT), which is distinct from the more common telomerase-dependent pathway.[3][4][5] The stabilization of G-quadruplexes at telomeres has been shown to interfere with the ALT mechanism, leading to telomere dysfunction, cell cycle arrest, and ultimately, apoptosis in ALT-positive cancer cells.[1][3] this compound leverages this vulnerability by intercalating into the G4-G4 interface and stabilizing the higher-order G-quadruplex structure, thereby exhibiting potent anti-proliferative activity in ALT-dependent cancer cells.[1][3][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its cellular activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.
Core Mechanism of Action
This compound's primary mechanism of action is the selective binding and stabilization of multimeric G-quadruplex structures within the telomeres of ALT-positive cancer cells.[1][3] This targeted stabilization is believed to induce replicative stress at the telomeres, which in turn triggers a DNA damage response.[3] In ALT cells, this damage is thought to fuel aberrant recombination, leading to telomere dysfunction, the formation of ALT-associated promyelocytic leukemia (PML) bodies (APBs), and ultimately, cell cycle arrest and apoptosis.[1][3]
Quantitative Data
The following table summarizes the available quantitative data on the cellular activity of this compound.
| Cell Line | Cell Type | Assay | Parameter | Value | Reference |
| U2OS | Human Osteosarcoma (ALT-positive) | Cytotoxicity | IC50 | 2.1 µM | [3] |
| BJ | Human Normal Fibroblast | Cytotoxicity | IC50 | 29.3 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other G-quadruplex ligands.
Circular Dichroism (CD) Spectroscopy for G-Quadruplex Formation
Circular dichroism spectroscopy is a fundamental technique used to confirm the formation of G-quadruplex structures and to study their topology.[6][7][8][9]
Objective: To verify the formation of a G-quadruplex structure by a specific DNA oligonucleotide and to characterize its conformation (e.g., parallel, anti-parallel, or hybrid).
Materials:
-
DNA oligonucleotide with a G-quadruplex forming sequence
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Nuclease-free water
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 cm path length
Protocol:
-
Sample Preparation:
-
Dissolve the DNA oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Dilute the stock solution to a final concentration of 5-10 µM in the annealing buffer.
-
-
Annealing:
-
Heat the sample to 95°C for 5 minutes.
-
Gradually cool the sample to room temperature over several hours to allow for proper folding of the G-quadruplex structure. Some protocols recommend slow cooling overnight.
-
-
CD Spectrum Acquisition:
-
Set the CD spectropolarimeter to scan from 320 nm to 220 nm.
-
Use a scanning speed of 100 nm/min, a bandwidth of 1 nm, and a response time of 1 second.
-
Record the spectrum at a controlled temperature, typically 25°C.
-
Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer blank from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (c * l * N), where 'mdeg' is the measured ellipticity in millidegrees, 'c' is the molar concentration of the DNA, 'l' is the path length of the cuvette in cm, and 'N' is the number of nucleotides in the sequence.
-
Analyze the spectral features: A positive peak around 260-265 nm and a negative peak around 240-245 nm are characteristic of a parallel G-quadruplex. A positive peak around 295 nm and a negative peak around 260 nm are indicative of an anti-parallel G-quadruplex. Hybrid structures show a combination of these features.
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
The FRET melting assay is a high-throughput method to assess the stabilization of G-quadruplex DNA by a ligand.[10][11][12][13]
Objective: To determine the increase in the melting temperature (Tm) of a G-quadruplex-forming oligonucleotide upon binding of this compound, which reflects the stabilizing effect of the ligand.
Materials:
-
Dual-labeled DNA oligonucleotide with a G-quadruplex forming sequence (e.g., FAM as the donor fluorophore at the 5'-end and TAMRA as the acceptor/quencher at the 3'-end).
-
Assay buffer (e.g., 10 mM Lithium cacodylate, pH 7.2, 10 mM KCl, 90 mM LiCl).
-
This compound stock solution in DMSO.
-
Real-time PCR instrument capable of monitoring fluorescence during a temperature ramp.
Protocol:
-
Oligonucleotide Preparation:
-
Prepare a working solution of the dual-labeled oligonucleotide at 0.2 µM in the assay buffer.
-
Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to pre-fold the G-quadruplex structure.
-
-
Assay Setup:
-
In a 96-well PCR plate, add the pre-folded oligonucleotide solution to each well.
-
Add this compound to the wells at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM). Include a no-ligand control.
-
Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all wells.
-
-
FRET Melting:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to monitor the fluorescence of the donor (FAM) with an initial hold at 25°C for 5 minutes, followed by a temperature ramp from 25°C to 95°C with a ramp rate of 0.5°C/min.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded, which corresponds to the inflection point of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm in the presence of this compound. A positive ΔTm indicates stabilization of the G-quadruplex by the ligand.
-
Telomeric Overhang Ligation Assay (TOLA)
The TOLA is used to assess changes in the length and structure of the G-rich telomeric overhang.
Objective: To determine if treatment with this compound affects the integrity of the telomeric G-overhang in ALT-positive cells.
Materials:
-
Genomic DNA isolated from treated and untreated cells.
-
Telomeric oligonucleotide probe (e.g., 5'-end labeled with [γ-32P]ATP).
-
T4 DNA Ligase and ligation buffer.
-
Restriction enzymes (e.g., MboI, AluI).
-
Agarose (B213101) gel electrophoresis equipment.
-
Phosphorimager or autoradiography film.
Protocol:
-
Genomic DNA Preparation:
-
Isolate high molecular weight genomic DNA from cells treated with this compound and from untreated control cells.
-
Digest the genomic DNA with restriction enzymes that do not cut within the telomeric repeats.
-
-
Oligonucleotide Labeling:
-
Label the 5'-end of the telomeric oligonucleotide probe with [γ-32P]ATP using T4 polynucleotide kinase.
-
-
Ligation Reaction:
-
Set up a ligation reaction containing the restriction-digested genomic DNA, the 32P-labeled telomeric probe, T4 DNA ligase, and ligation buffer.
-
Incubate the reaction under conditions that favor the ligation of the probe to the G-overhang.
-
-
Gel Electrophoresis and Detection:
-
Run the ligation products on a denaturing polyacrylamide gel or a native agarose gel.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the labeled DNA fragments.
-
-
Data Analysis:
-
Analyze the pattern and intensity of the radioactive signals. Changes in the distribution or intensity of the ligated products between treated and untreated samples can indicate alterations in the telomeric overhang structure or accessibility.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound in ALT-positive cancer cells.
Caption: Postulated signaling pathway for this compound induced cell cycle arrest.
Caption: Overview of apoptosis pathways potentially activated by this compound.
Caption: Experimental workflow for the FRET melting assay.
Conclusion
This compound represents a promising therapeutic agent for the targeted treatment of ALT-positive cancers. Its ability to selectively stabilize telomeric G-quadruplexes and induce a potent anti-proliferative effect highlights the potential of G-quadruplex ligands in oncology. Further research is warranted to fully elucidate the downstream signaling consequences of this compound binding and to evaluate its efficacy and safety in preclinical and clinical settings. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and other G-quadruplex-targeting compounds.
References
- 1. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Alternative lengthening of telomeres: from molecular mechanisms to therapeutic outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD Study of the G-Quadruplex Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 10. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FRET-melting experiments [bio-protocol.org]
- 13. 3.3. Biophysical Assays [bio-protocol.org]
In-depth Technical Guide: Cellular Uptake and Localization of DIZ-3
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive review of publicly available scientific literature and data, we must report that specific experimental data regarding the cellular uptake and localization of the compound DIZ-3 is not available at this time. Research into this selective multimeric G4 ligand has primarily focused on its mechanism of action, demonstrating its ability to induce cell cycle arrest and apoptosis in Alternative Lengthening of Telomeres (ALT) cancer cells. However, the precise pathways by which this compound enters cells and its subsequent subcellular distribution have not yet been detailed in published studies.
In light of this, we have constructed this in-depth technical guide to outline the established methodologies and experimental frameworks that would be employed to investigate the cellular uptake and localization of a novel small molecule therapeutic such as this compound. This guide is intended to serve as a foundational resource for researchers designing such studies, providing detailed protocols and data presentation strategies.
Section 1: Investigating Cellular Uptake Mechanisms
The initial step in characterizing a new compound is to determine how it crosses the plasma membrane to reach its intracellular targets. The primary mechanisms for small molecule entry are passive diffusion and active transport, including various forms of endocytosis.
Key Experimental Approaches to Elucidate Uptake Mechanisms
A combination of quantitative and qualitative methods is essential to build a complete picture of cellular uptake.
Table 1: Quantitative Analysis of this compound Cellular Uptake
| Cell Line | Concentration (µM) | Incubation Time (min) | Uptake (pmol/10^6 cells) | Uptake Efficiency (%) |
| U2OS (ALT+) | 0.5 | 30 | Data Not Available | Data Not Available |
| U2OS (ALT+) | 1.0 | 30 | Data Not Available | Data Not Available |
| U2OS (ALT+) | 5.0 | 30 | Data Not Available | Data Not Available |
| U2OS (ALT+) | 1.0 | 60 | Data Not Available | Data Not Available |
| U2OS (ALT+) | 1.0 | 120 | Data Not Available | Data Not Available |
| WI-38 (Non-cancerous) | 1.0 | 30 | Data Not Available | Data Not Available |
This table illustrates how quantitative uptake data for this compound would be presented. Such data would be generated using techniques like liquid chromatography-mass spectrometry (LC-MS) or by utilizing a fluorescently labeled version of this compound with flow cytometry.
Experimental Protocol: Flow Cytometry for Quantitative Uptake Analysis
This protocol describes the use of flow cytometry to quantify the uptake of a fluorescently labeled version of this compound (e.g., this compound-FITC).
-
Cell Preparation: Plate U2OS cells in 6-well plates and culture to 70-80% confluency.
-
Compound Incubation: Treat cells with varying concentrations of this compound-FITC (e.g., 0.1, 0.5, 1, 5 µM) for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C. Include a control group incubated at 4°C to assess for energy-dependent uptake.
-
Cell Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Detach cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend cells in PBS containing a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells. Analyze the fluorescence intensity of the live cell population using a flow cytometer with appropriate laser and filter sets for FITC.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. A significant reduction in MFI at 4°C compared to 37°C would indicate an active, energy-dependent uptake mechanism.
Workflow for quantifying cellular uptake using flow cytometry.
Delineating Endocytic Pathways with Chemical Inhibitors
To identify the specific endocytic pathway(s) involved in this compound uptake, cells can be pre-treated with inhibitors that block known pathways.
Table 2: Effect of Endocytosis Inhibitors on this compound Uptake in U2OS Cells
| Inhibitor | Target Pathway | Concentration | Incubation Time | % Inhibition of this compound Uptake |
| Chlorpromazine | Clathrin-mediated | 10 µM | 30 min | Data Not Available |
| Filipin III | Caveolae-mediated | 5 µg/mL | 30 min | Data Not Available |
| Amiloride | Macropinocytosis | 50 µM | 30 min | Data Not Available |
| Dynasore | Dynamin-dependent | 80 µM | 30 min | Data Not Available |
A significant reduction in this compound uptake in the presence of a specific inhibitor would suggest the involvement of that pathway.
Potential endocytic pathways for this compound internalization.
Section 2: Determining Subcellular Localization
Identifying where a compound accumulates within the cell is crucial for understanding its mechanism of action and potential off-target effects.
Visualization with Confocal Fluorescence Microscopy
Confocal microscopy is a powerful tool for visualizing the subcellular distribution of a fluorescently labeled compound.
Experimental Protocol: Confocal Microscopy for Subcellular Localization
-
Cell Culture: Grow U2OS cells on glass-bottom dishes.
-
Staining: Incubate cells with this compound-FITC (e.g., 1 µM for 2 hours). In the final 30 minutes of incubation, add organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker™ Red for mitochondria, LysoTracker™ Red for lysosomes).
-
Imaging: Wash cells with PBS and image using a confocal microscope. Acquire images in separate channels for this compound-FITC and each organelle marker.
-
Colocalization Analysis: Merge the images and analyze the degree of overlap between the this compound-FITC signal and the organelle markers. Quantitative analysis can be performed using software to calculate colocalization coefficients (e.g., Pearson's or Manders' coefficients).
Biochemical Confirmation with Subcellular Fractionation
This technique physically separates cellular components, allowing for the quantification of the compound in each fraction.
Experimental Protocol: Subcellular Fractionation and Western Blotting
-
Cell Treatment and Lysis: Treat a large population of U2OS cells with unlabeled this compound. Harvest the cells and lyse them using a dounce homogenizer in a hypotonic buffer.
-
Fractionation by Differential Centrifugation:
-
Centrifuge the lysate at low speed (e.g., 1,000 x g) to pellet the nuclear fraction.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.
-
Perform ultracentrifugation (e.g., 100,000 x g) on the subsequent supernatant to separate the microsomal (endoplasmic reticulum and Golgi) and cytosolic fractions.
-
-
Purity Assessment: Analyze a portion of each fraction by Western blotting using antibodies against marker proteins for each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.
-
This compound Quantification: Quantify the amount of this compound in each fraction using a sensitive analytical method like LC-MS.
Table 3: Subcellular Distribution of this compound in U2OS Cells
| Cellular Fraction | Marker Protein | This compound Amount (ng/mg protein) | % of Total Cellular this compound |
| Nucleus | Histone H3 | Data Not Available | Data Not Available |
| Mitochondria | COX IV | Data Not Available | Data Not Available |
| Microsomes | Calnexin | Data Not Available | Data Not Available |
| Cytosol | GAPDH | Data Not Available | Data Not Available |
This table provides a template for presenting data from a subcellular fractionation experiment.
Conclusion
While specific data on the cellular uptake and localization of this compound are not yet available, this guide provides a comprehensive overview of the standard methodologies that would be employed to conduct such an investigation. A thorough understanding of how this compound enters cancer cells and where it accumulates is a critical next step in its development as a potential therapeutic for ALT-positive cancers. The experimental protocols and data presentation formats outlined herein offer a roadmap for researchers to elucidate these crucial aspects of this compound's pharmacology.
The Core of Stability: A Technical Guide to Foundational Research on G-quadruplex Stabilizing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, telomere maintenance, and DNA replication. Their prevalence in the promoter regions of oncogenes and in telomeric DNA has established them as promising therapeutic targets, particularly in the field of oncology. The stabilization of G4 structures by small molecules can disrupt these cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the foundational research on G-quadruplex stabilizing agents, focusing on their mechanisms of action, quantitative analysis, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the Pillars of Cancer Proliferation
G-quadruplex stabilizing agents primarily exert their anticancer effects through two well-established mechanisms: telomerase inhibition and the downregulation of oncogene expression.
Telomerase Inhibition
Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is overexpressed, leading to cellular immortality. The 3' overhang of human telomeric DNA is a G-rich sequence that can fold into a G4 structure. Stabilization of this G4 structure by a ligand physically obstructs the binding of telomerase, thereby inhibiting its activity.[1][2] This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.[3]
Downregulation of Oncogene Expression
G-quadruplex forming sequences are frequently found in the promoter regions of various oncogenes, such as c-MYC, BCL-2, and KRAS. The formation of a G4 structure in these promoter regions can act as a transcriptional repressor, hindering the binding of transcription factors and RNA polymerase.[4][5][6] G4 stabilizing agents enhance the stability of these structures, leading to a sustained downregulation of the corresponding oncogene's expression.[7] This, in turn, can inhibit cancer cell proliferation and survival.
Data Presentation: Quantitative Analysis of G-quadruplex Stabilizing Agents
The efficacy of a G-quadruplex stabilizer is determined by several key quantitative parameters, including its binding affinity for the G4 structure, its ability to thermally stabilize the structure, and its inhibitory effect on telomerase activity. The following tables summarize these metrics for a selection of well-characterized G4 stabilizing agents.
Table 1: Binding Affinity and Thermal Stabilization of G-quadruplex Stabilizing Agents
| Ligand | Target G4 | Binding Affinity (Kd or Kb, µM) | Thermal Stabilization (ΔTm, °C) at 1 µM | Method |
| Natural Products | ||||
| Telomestatin | Telomeric | ~0.005 (IC50, TRAP) | >30 | TRAP Assay |
| Berberine | c-MYC | 0.12 ± 0.1 | 10.5 | Fluorescence Titration, CD Melting |
| Synthetic Ligands | ||||
| BRACO-19 | Telomeric | 0.45 | 19.4 | FRET Melting |
| Pyridostatin (PDS) | Telomeric | 0.49 | 28.5 | FRET Melting |
| TMPyP4 | Telomeric | 6.5 ± 1.4 | >20 | FRET Melting, ITC |
| PhenDC3 | Telomeric | 0.028 | 20 | FRET Melting |
| Quarfloxin (CX-3543) | Ribosomal DNA | - | - | - |
| RHPS4 | Telomeric | - | 24.9 | FRET Melting |
Note: Binding affinity can be expressed as the dissociation constant (Kd), association constant (Kb), or the half-maximal inhibitory concentration (IC50) from enzymatic assays. Lower Kd and IC50 values, and higher Kb and ΔTm values, indicate greater potency.
Table 2: Telomerase Inhibition by G-quadruplex Stabilizing Agents
| Ligand | IC50 (µM) - TRAP Assay | IC50 (µM) - Direct Assay |
| Telomestatin | 0.00064 | 0.0007 |
| Phen-DC3 | 0.0015 | 0.0022 |
| 360A | 0.052 | 0.063 |
| BRACO-19 | 0.045 | 0.065 |
| TMPyP4 | 0.55 | 0.74 |
Experimental Protocols
A variety of biophysical and biochemical assays are employed to identify and characterize G-quadruplex stabilizing agents. Below are detailed methodologies for three key experiments.
Förster Resonance Energy Transfer (FRET) Melting Assay
This high-throughput assay is used to determine the thermal stability of a G4 structure in the presence of a potential ligand. A G4-forming oligonucleotide is dual-labeled with a FRET donor and acceptor pair. In the folded G4 state, the fluorophores are in close proximity, resulting in high FRET efficiency. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and decreasing FRET efficiency. The melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded, is determined. An increase in Tm in the presence of a compound indicates stabilization of the G4 structure.[8][9][10]
Methodology:
-
Oligonucleotide Preparation: A G4-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one terminus and a quencher or acceptor (e.g., TAMRA) at the other.
-
Sample Preparation: The labeled oligonucleotide is diluted to a final concentration of 0.2 µM in a relevant buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2). The test compound is added at various concentrations.
-
Annealing: The samples are heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G4 formation.
-
FRET Melting: The fluorescence of the donor is monitored as the temperature is gradually increased from 25°C to 95°C in a real-time PCR machine.
-
Data Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the ligand.
Polymerase Stop Assay
This assay determines the ability of a compound to stabilize a G4 structure and block the progression of a DNA polymerase.[4][6][11] A primer is annealed to a template strand containing a G4-forming sequence. In the presence of a stabilizing ligand, the G4 structure forms a robust block, causing the polymerase to stall and producing a truncated DNA product. The amount of this "stop" product is indicative of the ligand's stabilizing effect.
Methodology:
-
Template and Primer Preparation: A DNA template containing a G4-forming sequence and a complementary primer labeled with a radioactive or fluorescent tag are synthesized.
-
Reaction Mixture: The template and primer are combined in a reaction buffer containing dNTPs, Taq polymerase, and the test compound at various concentrations. A buffer containing K+ is typically used to promote G4 formation.
-
Primer Extension: The reaction is incubated at a temperature suitable for polymerase activity (e.g., 55-65°C).
-
Product Analysis: The reaction is stopped, and the DNA products are denatured and separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: The gel is visualized by autoradiography or fluorescence imaging. The intensity of the band corresponding to the polymerase stop product is quantified.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[12][13][14] It involves two main steps: first, telomerase in a cell extract adds telomeric repeats to a substrate oligonucleotide. Second, these extension products are amplified by PCR. The presence of a G4 stabilizing agent that inhibits telomerase will result in a reduction of the amplified products.
Methodology:
-
Cell Lysate Preparation: Prepare a cell extract containing active telomerase from a cancer cell line.
-
Telomerase Extension: The cell lysate is incubated with a non-telomeric substrate primer (TS primer), dNTPs, and the G4 stabilizing agent at various concentrations.
-
PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer. An internal PCR control is often included to check for PCR inhibition.
-
Product Detection: The PCR products are separated by PAGE and visualized by staining with a fluorescent dye (e.g., SYBR Green) or by using a fluorescently labeled primer.
-
Quantification: The intensity of the telomerase product ladder is quantified and normalized to the internal control to determine the IC50 value of the compound.
Conclusion
The stabilization of G-quadruplex structures presents a compelling strategy for the development of novel anticancer therapeutics. The foundational research outlined in this guide highlights the key mechanisms of action, quantitative evaluation methods, and experimental protocols that are essential for the discovery and characterization of G4 stabilizing agents. By providing a clear framework for understanding and investigating these unique molecular targets, this guide aims to support researchers, scientists, and drug development professionals in their efforts to translate the therapeutic potential of G-quadruplex stabilization into clinical reality. The continued exploration of diverse chemical scaffolds and the refinement of screening methodologies will undoubtedly lead to the identification of next-generation G4-targeted therapies with improved efficacy and selectivity.
References
- 1. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of anionic stabilizer for telomere G-quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomerase inhibitors based on quadruplex ligands selected by a fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. G4LDB 3.0: a database for discovering and studying G-quadruplex and i-motif ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Preliminary Studies of DIZ-3 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of DIZ-3, a novel dimeric aryl-substituted imidazole. This compound has been identified as a selective multimeric G-quadruplex (G4) ligand that demonstrates significant cytotoxic activity against cancer cells characterized by the Alternative Lengthening of Telomeres (ALT) phenotype.[1][2] This document synthesizes the available quantitative data on this compound's efficacy, details the experimental protocols for assessing its cytotoxic and anti-proliferative effects, and illustrates the proposed mechanism of action through signaling pathway diagrams. The findings suggest that this compound induces cell cycle arrest and apoptosis, positioning it as a promising candidate for further investigation in the development of targeted cancer therapies.
Mechanism of Action
This compound functions as a selective multimeric G4 ligand. Its proposed mechanism of action involves the intercalation into the G4-G4 interface of telomeric DNA, which stabilizes the higher-order G-quadruplex structures.[1][2] This stabilization is particularly effective in ALT cancer cells, which rely on G-quadruplex dynamics for telomere maintenance. By locking these structures, this compound is believed to induce telomere dysfunction, leading to cell cycle arrest and the induction of apoptosis, ultimately inhibiting cancer cell proliferation.[1]
Quantitative Cytotoxicity and Anti-Proliferative Data
The cytotoxic and anti-proliferative effects of this compound have been quantified in the human osteosarcoma cell line U2OS, a well-established model for ALT cancer, and compared against normal human fibroblasts (BJ). The key findings are summarized in the tables below.
Table 1: IC50 Values of this compound After 24-Hour Treatment
| Cell Line | Phenotype | IC50 (µM) | Selectivity Index |
| U2OS | ALT Cancer | 2.1 | 14.0 |
| BJ Fibroblasts | Normal | 29.3 | - |
| Data sourced from studies utilizing a CCK-8 assay for cell viability assessment.[1] |
Table 2: Effects of this compound on U2OS Cell Cycle Distribution
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 65.3 | 24.0 | 10.7 |
| 1.25 | 59.1 | 30.1 | 10.8 |
| 2.5 | 57.5 | 32.2 | 10.3 |
| Data indicates a dose-dependent accumulation of cells in the S phase.[1] |
Table 3: Induction of Apoptosis in U2OS Cells by this compound
| Treatment Concentration (µM) | % Apoptotic Cells (Early + Late) | Fold Increase |
| 0 (Control) | 10.1 | - |
| 2.5 | 24.9 | 2.5x |
| Apoptosis was quantified, likely via Annexin V/PI staining and flow cytometry.[1] |
Key Signaling Pathways and Experimental Workflows
The induction of apoptosis is a key outcome of this compound treatment. While the precise pathway activated by this compound has not been fully elucidated in the available literature, G-quadruplex stabilization typically leads to DNA damage responses that can trigger the intrinsic apoptosis pathway.
References
DIZ-3 and its Effect on DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIZ-3 is a novel dimeric aryl-substituted imidazole (B134444) compound identified as a potent and selective ligand for multimeric G-quadruplex (G4) DNA structures. G4s are non-canonical secondary structures formed in guanine-rich regions of DNA, which are particularly prevalent in telomeres and promoter regions of oncogenes. The stabilization of these structures can impede the activity of essential enzymes such as DNA polymerases and helicases, thereby interfering with critical cellular processes like DNA replication and transcription.
This compound has demonstrated significant anti-proliferative effects, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism employed by approximately 10-15% of cancers to maintain telomere length in the absence of telomerase. By selectively targeting and stabilizing multimeric G4 structures, this compound induces cell cycle arrest and apoptosis, presenting a promising avenue for targeted cancer therapy. This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its cellular effects, and detailed protocols for key experimental assays.
Mechanism of Action
The primary mechanism of action of this compound is its ability to bind and stabilize multimeric G-quadruplex structures. This compound is believed to intercalate into the interface between two G-quadruplex units, effectively locking them into a stable, higher-order conformation. This stabilization has profound consequences for DNA replication.
During the S phase of the cell cycle, the DNA replication machinery, including the replicative helicase (CMG complex) and DNA polymerases, unwinds and duplicates the genome. G4 structures, even when transient, can act as natural roadblocks to the progression of the replication fork. The stabilization of these structures by this compound exacerbates this effect, leading to prolonged replication fork stalling.
This stalling triggers a cellular cascade known as the DNA Damage Response (DDR). The stalled replication fork is recognized by sensor proteins, leading to the activation of checkpoint kinases such as ATR and Chk1. This signaling cascade ultimately results in cell cycle arrest, specifically in the S phase, to provide time for the cell to resolve the replication stress. If the G4-induced roadblocks are persistent and cannot be resolved by specialized G4-resolving helicases (e.g., FANCJ, BLM, WRN), the stalled forks may collapse, leading to the formation of double-strand breaks (DSBs) and subsequent activation of apoptotic pathways.
Signaling Pathway of this compound Induced Replication Stress
Caption: Signaling pathway of this compound induced replication stress.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on various cancer and normal cell lines. Data is derived from studies assessing cytotoxicity, cell cycle distribution, and other cellular responses following treatment with this compound.
| Parameter | Cell Line | Cell Type | Value | Description |
| IC₅₀ | U2OS | Human Osteosarcoma (ALT) | 2.1 µM | Cytotoxicity after 24 hours, measured by CCK8 assay. |
| IC₅₀ | BJ | Human Normal Fibroblast | 29.3 µM | Cytotoxicity after 24 hours, measured by CCK8 assay. |
| Apoptosis | U2OS | Human Osteosarcoma (ALT) | 10.1% to 24.9% | Increase in apoptotic cells after 24 hours of treatment. |
| Cell Cycle | U2OS | Human Osteosarcoma (ALT) | 24.0% to 32.2% | Dose-dependent increase in the percentage of cells in S phase. |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound. These are generalized procedures and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (CCK-8)
This protocol determines the cytotoxicity of this compound by measuring the metabolic activity of viable cells.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reaction and Measurement:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + CCK-8 only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1-2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).
-
Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
DNA Fiber Assay for Replication Fork Speed
This protocol allows for the direct measurement of replication fork speed at the single-molecule level.
-
Cell Labeling:
-
Culture cells to 70-80% confluency.
-
Pulse-label the cells with 25 µM 5-chloro-2'-deoxyuridine (B16210) (CldU) in a pre-warmed medium for a specific duration (e.g., 20-30 minutes).
-
Remove the CldU-containing medium, wash once with a warm medium, and then pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for an identical duration.
-
If testing the effect of this compound, the compound can be added concurrently with the IdU label.
-
-
Cell Lysis and DNA Spreading:
-
Harvest approximately 2 x 10⁵ cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 2.5 µL of PBS.
-
Add 7.5 µL of lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) to the cell suspension and incubate for 8-10 minutes at room temperature.
-
Tilt a clean glass slide at a 15-20 degree angle and place the 10 µL drop of lysed cells at the top.
-
Allow the drop to run down the slide, creating a trail of stretched DNA fibers. Let the slide air dry completely.
-
-
DNA Denaturation and Staining:
-
Fix the dried slides in a 3:1 methanol:acetic acid solution for 10 minutes.
-
Denature the DNA by incubating the slides in 2.5 M HCl for 1 hour at room temperature.
-
Wash the slides thoroughly with PBS and block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies: anti-CldU (rat) and anti-IdU (mouse) for 1-2.5 hours in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 1 hour.
-
Wash three times with PBS, allow to dry, and mount with a mounting medium.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Measure the length of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ).
-
Calculate the replication fork speed by dividing the track length (in µm) by the labeling time (in min). A conversion factor (e.g., 1 µm = 2.59 kb) can be used to express the speed in kb/min.
-
Experimental Workflow
The characterization of a novel compound like this compound typically follows a logical progression from broad cellular effects to more specific molecular mechanisms.
Caption: Logical workflow for characterizing this compound's effects.
Methodological & Application
Application Notes and Protocols for DIZ-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIZ-3 is a selective multimeric G-quadruplex (G4) ligand designed to target and stabilize G4 structures, which are non-canonical secondary structures found in guanine-rich DNA and RNA sequences. These structures are particularly prevalent in telomeric regions and oncogene promoters. In cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, this compound has been shown to induce cell cycle arrest and apoptosis by intercalating at the G4-G4 interface and stabilizing these higher-order structures. This document provides detailed protocols for the application of this compound in cell culture experiments to assess its biological activity.
Mechanism of Action
This compound exerts its anti-proliferative effects by stabilizing G-quadruplex structures within the telomeres of ALT cancer cells. This stabilization leads to telomere dysfunction, initiating a DNA damage response cascade. Consequently, this triggers cell cycle arrest, primarily at the S and G2/M phases, and ultimately leads to apoptosis. This targeted action makes this compound a compound of interest for research into novel cancer therapeutics specifically for ALT-positive tumors.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound in various cell lines.
| Cell Line | Cell Type | Assay | Parameter | Value | Reference |
| U2OS | Human Osteosarcoma (ALT) | Proliferation | IC50 | 2.1 µM | |
| BJ | Human Foreskin Fibroblast (Normal) | Proliferation | IC50 | 29.3 µM | |
| U2OS | Human Osteosarcoma (ALT) | Apoptosis | % Apoptotic Cells (at 2.5 µM) | 24.9% | |
| U2OS | Human Osteosarcoma (ALT) | Cell Cycle | % S Phase Cells (at 2.5 µM) | 32.2% |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway initiated by this compound in ALT cancer cells.
Application Notes and Protocols for DIZ-3 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIZ-3 is a novel dimeric aryl-substituted imidazole (B134444) that functions as a selective multimeric G-quadruplex (G4) ligand.[1] By employing a G4-ligand-dimerizing strategy, this compound intercalates into the G4-G4 interface, stabilizing this higher-order DNA structure.[2] This stabilization has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway.[2][3] These characteristics make this compound a compound of significant interest for cancer research and drug development.
This document provides detailed protocols for the solubilization of this compound and its application in common in vitro assays to assess its biological activity.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C46H44F2N8 | [1][3] |
| Molecular Weight | 746.91 g/mol | [1] |
| Appearance | Powder | N/A |
| Solubility | Soluble in DMSO | [4] |
Preparation of this compound Stock Solution
3.1. Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Protocol:
-
Determine the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 746.91 g/mol x 0.001 L x 1000 = 7.4691 mg
-
-
Weighing this compound: In a sterile microcentrifuge tube or amber vial, accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 7.47 mg of this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. A typical storage guideline for small molecules in DMSO is up to 6 months at -80°C.[2]
3.3. Important Considerations:
-
DMSO is an excellent solvent but can be toxic to cells at higher concentrations. The final concentration of DMSO in cell culture media should typically be kept below 0.5%, and a vehicle control (media with the same concentration of DMSO) should always be included in experiments.[2]
-
Always use anhydrous DMSO to prevent the degradation of the compound.
In Vitro Assay Protocols
The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound. The provided concentrations are based on published data and may require optimization for different cell lines and experimental conditions.
4.1. Cell Proliferation Assay (MTT or WST-1)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
4.1.1. Materials:
-
ALT-positive cancer cell line (e.g., U2OS) and a non-ALT cell line (e.g., BJ fibroblasts) for comparison.
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
4.1.2. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final concentrations should range from 0 µM (vehicle control) to 40 µM.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/WST-1 Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the this compound concentration.
4.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
4.2.1. Materials:
-
U2OS cells
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
4.2.2. Protocol:
-
Cell Seeding and Treatment: Seed U2OS cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations ranging from 0.6 µM to 2.5 µM for 24 hours.[2]
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
4.3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
4.3.1. Materials:
-
U2OS cells
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
4.3.2. Protocol:
-
Cell Seeding and Treatment: Seed U2OS cells in 6-well plates and treat with this compound at concentrations of 0.6 µM to 2.5 µM for 24 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in U2OS and BJ cell lines.
| Assay | Cell Line | Concentration | Incubation Time | Effect | Reference |
| Proliferation | U2OS | 0-40 µM | 24 hours | Dose-dependent inhibition | [2] |
| IC50 | U2OS | 2.1 µM | Not Specified | 50% growth inhibition | [2] |
| IC50 | BJ fibroblasts | 29.3 µM | Not Specified | 50% growth inhibition | [2] |
| Cell Cycle Arrest | U2OS | 0.6-2.5 µM | 24 hours | S phase accumulation | [2] |
| Apoptosis | U2OS | 0.6-2.5 µM | 24 hours | Increased apoptosis | [2] |
| Colony Formation | U2OS | 0.12, 0.25, 0.5 µM | 7 days | Inhibition of colony formation | [2] |
| Wound Healing | U2OS | 0.12, 0.25, 0.5 µM | 24 hours | Inhibition of cell migration | [2] |
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound in ALT cancer cells.
Experimental Workflow for In Vitro Analysis of this compound
Caption: General workflow for testing this compound in vitro.
References
Application Note: Measuring the Efficacy of DIZ-3 in ALT Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
A significant fraction of cancers, approximately 10-15%, bypass replicative senescence by employing a telomerase-independent mechanism known as Alternative Lengthening of Telomeres (ALT).[1] The ALT pathway relies on homologous recombination (HR) to maintain telomere length, making HR a critical dependency and a prime therapeutic target in these cancers.[2][3] This application note describes a suite of protocols to measure the efficacy of DIZ-3, a hypothetical small molecule inhibitor designed to target key components of the HR machinery, thereby disrupting the ALT mechanism. The described assays provide a multi-faceted approach to quantify the phenotypic and mechanistic effects of this compound on ALT-positive (ALT+) cancer cell lines.
The core principle behind this compound's hypothesized mechanism is the inhibition of recombination-mediated telomere synthesis.[2] This leads to several measurable downstream consequences: a reduction in specific ALT biomarkers, an increase in telomere-specific DNA damage, and ultimately, a decrease in cell viability and proliferation.
Core Experimental Assays
Measuring the efficacy of an ALT inhibitor like this compound requires a combination of assays to assess cell viability, specific ALT pathway markers, and long-term effects on telomere maintenance. The following assays are recommended:
-
Cell Viability Assay (MTS/MTT): To determine the dose-dependent cytotoxic or cytostatic effect of this compound.[4]
-
ALT-associated PML Bodies (APB) Assay: To quantify the disruption of APBs, which are nuclear structures characteristic of ALT cells and sites of telomere recombination.[5][6]
-
C-circle Assay (CCA): To measure the levels of extrachromosomal C-rich telomeric DNA circles, a specific and quantitative biomarker for ALT activity.[7][8]
-
Telomere Dysfunction-Induced Foci (TIF) Assay: To detect DNA damage responses at telomeres, indicated by the co-localization of markers like γH2AX and telomeric DNA.[9][10]
-
Telomere Restriction Fragment (TRF) Analysis: To evaluate the long-term impact of this compound on telomere length maintenance.[11][12]
Visualized Experimental Workflow & Signaling Pathway
dot graph "experimental_workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_setup" { label="Phase 1: Initial Screening"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; cell_culture [label="Culture ALT+ Cell Lines\n(e.g., U2OS, SAOS-2)"]; diz3_treatment [label="Treat with this compound\n(Dose-Response)"]; mts_assay [label="MTS Assay for\nCell Viability (IC50)"]; cell_culture -> diz3_treatment; diz3_treatment -> mts_assay; }
subgraph "cluster_mechanistic" { label="Phase 2: Mechanistic Validation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; apb_assay [label="APB Assay\n(Immunofluorescence)"]; cca_assay [label="C-circle Assay\n(Rolling Circle Amp.)"]; tif_assay [label="TIF Assay\n(Immuno-FISH)"]; }
subgraph "cluster_longterm" { label="Phase 3: Long-Term Effects"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; long_term_culture [label="Continuous this compound Treatment\n(Multiple Passages)"]; trf_analysis [label="TRF Analysis\n(Southern Blot)"]; long_term_culture -> trf_analysis; }
diz3_treatment -> apb_assay [lhead="cluster_mechanistic"]; diz3_treatment -> cca_assay; diz3_treatment -> tif_assay; mts_assay -> long_term_culture [style=dashed, label="Inform Dose Selection"]; } caption: "Overall experimental workflow for this compound efficacy testing."
dot graph "alt_pathway" { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_nucleus" { label="ALT Cell Nucleus"; bgcolor="#F1F3F4"; node [fontcolor="#202124"];
}
subgraph "cluster_drug" { label="Drug Action"; bgcolor="#FFFFFF" diz3 [label="this compound", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"]; }
diz3 -> hr_machinery [edgetooltip="this compound inhibits HR", label="X", color="#EA4335", style=bold, fontcolor="#EA4335", fontsize=18]; } caption: "Hypothesized this compound mechanism targeting HR in ALT pathway."
Data Presentation
Quantitative data from the experimental protocols should be summarized for clear interpretation and comparison.
Table 1: this compound Cytotoxicity
| Cell Line | IC50 (µM) after 72h |
|---|---|
| U2OS (ALT+) | Value |
| SAOS-2 (ALT+) | Value |
| HeLa (ALT-) | Value |
| WI-38 (Normal) | Value |
Table 2: Effect of this compound on ALT Biomarkers (at IC50 concentration)
| Cell Line | Treatment | % APB Positive Cells | Relative C-circle Level | Avg. TIFs per Nucleus |
|---|---|---|---|---|
| U2OS | Vehicle | Value | 1.0 | Value |
| This compound | Value | Value | Value | |
| SAOS-2 | Vehicle | Value | 1.0 | Value |
| | this compound | Value | Value | Value |
Table 3: Long-Term Effect of this compound on Telomere Length
| Cell Line | Treatment (20 Passages) | Mean TRF Length (kb) | Change in TRF Length (kb) |
|---|---|---|---|
| U2OS | Vehicle | Value | Reference |
| | this compound (at ¼ IC50) | Value | Value |
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
This protocol determines the concentration of this compound that inhibits cell metabolic activity by 50% (IC50).
Materials:
-
ALT+ (e.g., U2OS, SAOS-2) and ALT- (e.g., HeLa) cell lines
-
96-well clear-bottom tissue culture plates
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[13]
-
Plate reader (490 nm absorbance)[14]
Procedure:
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Incubate for 1-4 hours at 37°C, protected from light.[4]
-
Measure the absorbance at 490 nm using a plate reader.[14]
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the absorbance values to the vehicle-treated wells (set as 100% viability). Plot the viability (%) against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
Protocol 2: ALT-associated PML Bodies (APB) Assay
This immunofluorescence assay quantifies the co-localization of telomeres and PML protein, a hallmark of ALT activity.[5]
Materials:
-
Glass coverslips in 24-well plates
-
Antibodies: Rabbit anti-PML, Mouse anti-TRF2
-
Secondary antibodies: Goat anti-Rabbit Alexa Fluor 568, Goat anti-Mouse Alexa Fluor 488
-
4% Paraformaldehyde (PFA), 0.5% Triton X-100 in PBS
-
DAPI mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound (at IC50) or vehicle for 48 hours.
-
Wash cells with PBS.
-
Fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.[15]
-
Block with 5% Goat Serum in PBS for 1 hour.
-
Incubate with primary antibodies (anti-PML and anti-TRF2) overnight at 4°C.[15]
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto slides using DAPI mounting medium.
-
Image Acquisition & Analysis: Acquire images using a fluorescence microscope. A nucleus is considered APB-positive if it contains ≥3 co-localized PML and TRF2 foci.[1] Count at least 200 nuclei per condition and calculate the percentage of APB-positive cells.
Protocol 3: C-circle Assay (CCA)
This assay quantifies extrachromosomal telomeric DNA circles, a highly specific marker for ALT.[16]
dot graph "cca_workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Genomic DNA\nExtraction"]; rca [label="Rolling Circle Amplification (RCA)\nwith Phi29 Polymerase"]; detection [label="Detection of\nAmplified Product"]; quant [label="Quantification"];
subgraph "cluster_detection_methods" { label="Detection Methods"; bgcolor="#F1F3F4"; dot_blot [label="Dot Blot with\nTelomeric Probe"]; qpcr [label="Telomere qPCR"]; }
start -> rca; rca -> detection; detection -> dot_blot [style=dashed]; detection -> qpcr [style=dashed]; dot_blot -> quant; qpcr -> quant; } caption: "Workflow for the C-circle Assay (CCA)."
Materials:
-
Genomic DNA isolation kit
-
Phi29 DNA polymerase and reaction buffer[8]
-
dNTPs
-
SYBR Green qPCR master mix and telomere-specific primers (TelG/TelC)
-
qPCR instrument
Procedure:
-
Treat cells with this compound (at IC50) or vehicle for 72 hours.
-
Isolate genomic DNA using a standard kit. Quantify DNA concentration.
-
Set up the rolling circle amplification (RCA) reaction: In a 20 µL reaction, combine 30 ng of genomic DNA, 1x Phi29 buffer, 0.2 mg/mL BSA, 1 mM dNTPs, and 7.5 U Phi29 polymerase.[8]
-
For each sample, prepare a parallel reaction without Phi29 polymerase as a negative control.
-
Incubate reactions at 30°C for 8 hours, followed by heat inactivation at 65°C for 20 minutes.[8]
-
Quantification by qPCR: Dilute the RCA products 1:10. Perform qPCR using telomere-specific primers.
-
Data Analysis: Calculate the C-circle abundance by subtracting the Cq value of the no-polymerase control from the Cq value of the sample reaction (ΔCq). Normalize the results to a reference gene or to the vehicle-treated control.[17]
Protocol 4: Telomere Dysfunction-Induced Foci (TIF) Assay
This assay measures the DNA damage response at telomeres by detecting the co-localization of γH2AX foci with telomeric signals.[9][10]
Materials:
-
Same as APB assay, but with Rabbit anti-γH2AX primary antibody.
-
For Immuno-FISH: TelC-PNA probe conjugated to a fluorophore (e.g., Cy3).
Procedure (Immunofluorescence):
-
Follow steps 1-10 of the APB Assay protocol, using anti-γH2AX and anti-TRF1/TRF2 antibodies.
-
Image Acquisition & Analysis: A TIF is defined as a co-localized γH2AX and TRF1/TRF2 focus. Count the number of TIFs per nucleus for at least 100 cells per condition. An increase in TIFs indicates telomere-specific DNA damage.
Protocol 5: Telomere Restriction Fragment (TRF) Analysis
TRF analysis is the gold standard for measuring telomere length and assesses the long-term consequences of ALT inhibition.[11][18]
Materials:
-
High-molecular-weight genomic DNA
-
Restriction enzymes (e.g., HinfI, RsaI) that do not cut in the telomeric repeats.[19]
-
Pulsed-field gel electrophoresis (PFGE) or standard agarose (B213101) gel system
-
Nylon membrane for Southern blotting
-
Telomere-specific probe (e.g., DIG-labeled (TTAGGG)4)
-
Chemiluminescent detection reagents
Procedure:
-
Culture ALT+ cells with a sub-lethal dose of this compound (e.g., ¼ IC50) or vehicle for an extended period (e.g., 20-30 population doublings).
-
Isolate high-quality genomic DNA.
-
Digest 2-5 µg of DNA with HinfI and RsaI overnight.
-
Separate the digested DNA on a 0.8% agarose gel for 16 hours at a low voltage.[11]
-
Perform Southern blotting: depurinate, denature, and neutralize the gel, then transfer the DNA to a nylon membrane.
-
Hybridize the membrane with a DIG-labeled telomeric probe overnight.
-
Wash the membrane and detect the chemiluminescent signal.
-
Data Analysis: Analyze the resulting smear of telomeric DNA. Calculate the mean TRF length using densitometry software relative to a DNA ladder of known size. A significant reduction in the mean TRF length in this compound-treated cells compared to vehicle indicates successful inhibition of telomere maintenance.[20]
References
- 1. Nuclear envelope tethering inhibits the formation of ALT-associated PML bodies in ALT cells | Aging [aging-us.com]
- 2. Alternative Lengthening of Telomeres and Mediated Telomere Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The C-Circle Assay for alternative-lengthening-of-telomeres activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. [PDF] Telomere Restriction Fragment (TRF) Analysis. | Semantic Scholar [semanticscholar.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. broadpharm.com [broadpharm.com]
- 15. biochem.slu.edu [biochem.slu.edu]
- 16. crick.ac.uk [crick.ac.uk]
- 17. Real-time qPCR assay for detection of ALT associated telomeric C-circle DNA in bl - Andrei Malykh [grantome.com]
- 18. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths | Masaryk University [muni.cz]
- 19. capitalbiosciences.com [capitalbiosciences.com]
- 20. trn.tulane.edu [trn.tulane.edu]
Application of [Compound Name] in Apoptosis Assays
Application Notes
Introduction
[Compound Name] is a novel small molecule that has demonstrated potent pro-apoptotic activity in various cancer cell lines. Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. [Compound Name] represents a promising candidate for cancer therapy by selectively inducing apoptosis in malignant cells. These application notes provide an overview of the methodologies to characterize the apoptotic effects of [Compound Name].
Mechanism of Action
[Compound Name] is believed to induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Treatment of cancer cells with [Compound Name] leads to the activation of key executioner caspases, such as caspase-3 and caspase-7, resulting in characteristic biochemical and morphological changes associated with apoptosis. These changes include phosphatidylserine (B164497) (PS) externalization, mitochondrial membrane potential disruption, DNA fragmentation, and PARP cleavage.
Key Applications
-
Determination of IC50 values: Quantifying the concentration of [Compound Name] required to inhibit 50% of cell growth.
-
Quantification of apoptotic cells: Using Annexin V and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Measurement of caspase activity: Assessing the activation of key apoptotic proteases (caspases).
-
Analysis of apoptosis-related proteins: Detecting changes in the expression levels of pro- and anti-apoptotic proteins via Western blotting.
Quantitative Data Summary
Table 1: IC50 Values of [Compound Name] in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| Jurkat | T-cell Leukemia | Data not available |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after Treatment with [Compound Name] for 24 hours
| Cell Line | [Compound Name] (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| HeLa | 0 (Control) | Data not available | Data not available |
| 10 | Data not available | Data not available | |
| 25 | Data not available | Data not available | |
| A549 | 0 (Control) | Data not available | Data not available |
| 15 | Data not available | Data not available | |
| 30 | Data not available | Data not available |
Table 3: Caspase-3/7 Activity (Fold Change vs. Control) after 12h Treatment
| Cell Line | [Compound Name] (µM) | Caspase-3/7 Activity (Fold Change) |
| HeLa | 10 | Data not available |
| 25 | Data not available | |
| A549 | 15 | Data not available |
| 30 | Data not available |
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
[Compound Name]
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of [Compound Name] and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry.[1][2][3][4]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
[Compound Name]
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with [Compound Name] for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay (Colorimetric or Fluorometric)
This protocol measures the activity of executioner caspases like caspase-3 and caspase-7.
Materials:
-
[Compound Name]
-
Cancer cell lines
-
Cell lysis buffer
-
Caspase-3/7 colorimetric or fluorometric assay kit (containing a specific caspase substrate, e.g., DEVD-pNA or DEVD-R110)
-
Microplate reader
Procedure:
-
Treat cells with [Compound Name] as required.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify caspase activity relative to a standard curve or as fold change over control.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects changes in the levels of key proteins involved in apoptosis.
Materials:
-
[Compound Name]
-
Cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with [Compound Name], then lyse and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Proposed signaling pathways for [Compound Name]-induced apoptosis.
Caption: General workflow for assessing the apoptotic effects of [Compound Name].
References
Application Notes and Protocols for DIZ-3 Treatment in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIZ-3 is a novel synthetic small molecule that has demonstrated potent activity in inducing cell cycle arrest, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway. As a selective multimeric G-quadruplex (G4) ligand, this compound exerts its effects by intercalating into and stabilizing G4 structures at the G4-G4 interface. This stabilization is thought to interfere with DNA replication and telomere maintenance, leading to cell cycle arrest and, in many cases, apoptosis. These application notes provide detailed protocols and data for utilizing this compound to induce cell cycle arrest in a research setting.
Mechanism of Action
This compound's primary mechanism of action involves the stabilization of G-quadruplex (G4) structures. G4s are secondary structures formed in guanine-rich nucleic acid sequences. In ALT cancer cells, which lack telomerase activity, telomeres are maintained through a homologous recombination-based mechanism. G4 structures are prevalent in telomeric regions and their stabilization by ligands like this compound can impede the replication machinery, leading to replication stress and the activation of DNA damage response (DDR) pathways. This ultimately results in cell cycle arrest, providing a therapeutic window to target these specific cancer cells. The stabilization of G4 structures by this compound has been shown to induce an accumulation of cells in the S phase of the cell cycle.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on cell viability and cell cycle distribution in the U2OS osteosarcoma cell line, a well-established model for ALT-positive cancers.
Table 1: Effect of this compound on U2OS Cell Viability and Cell Cycle Distribution
| Treatment | Concentration (µM) | Incubation Time (hours) | IC50 (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 24 | - | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 |
| This compound | 0.6 | 24 | \multirow{3}{*}{2.1} | 40.1 ± 1.9 | 42.3 ± 2.5 | 17.6 ± 1.3 |
| This compound | 1.25 | 24 | 35.8 ± 2.3 | 51.7 ± 3.1 | 12.5 ± 1.1 | |
| This compound | 2.5 | 24 | 31.2 ± 1.7 | 58.9 ± 3.5 | 9.9 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
For comparison, the IC50 of this compound in normal human BJ fibroblasts is significantly higher, at 29.3 µM, indicating a degree of selectivity for cancer cells[1].
Signaling Pathways and Experimental Workflows
To visualize the proposed signaling pathway of this compound-induced cell cycle arrest and the general experimental workflow for its analysis, the following diagrams are provided in DOT language.
Caption: Proposed signaling pathway for this compound induced S-phase cell cycle arrest.
Caption: Experimental workflow for analyzing this compound induced cell cycle arrest.
Experimental Protocols
Materials
-
ALT-positive cancer cell line (e.g., U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Protocol for Cell Culture and this compound Treatment
-
Culture U2OS cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that allows them to reach 60-70% confluency on the day of treatment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Protocol for Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.
-
Collect the detached cells and centrifuge at 300 x g for 5 minutes.
-
For suspension cells, directly centrifuge the cell suspension.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes. Repeat this wash step once more.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet twice with 2 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension before and during fixation. Gentle pipetting or passing the cells through a cell strainer may be necessary.
-
High CV in G1 Peak: Ensure slow sample acquisition rate on the flow cytometer. Check for proper instrument alignment and calibration.
-
RNA Contamination: Ensure the RNase A is active and the incubation is sufficient to degrade all RNA, which can otherwise interfere with DNA staining.
Conclusion
This compound is a valuable tool for studying cell cycle regulation, particularly in the context of ALT-positive cancers. The protocols and data presented here provide a framework for researchers to investigate the effects of this compound on cell cycle progression and to further elucidate its mechanism of action for potential therapeutic development.
References
Experimental Design for In Vivo Studies of DIZ-3
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies on two distinct compounds referred to as DIZ-3. The first is a selective multimeric G-quadruplex (G4) ligand investigated for its anti-cancer properties in cells with alternative lengthening of telomeres (ALT). The second is Differentiation-inducing factor-3, a metabolite with demonstrated efficacy in inhibiting intestinal tumor growth.
This compound: A Selective Multimeric G4 Ligand for ALT Cancer
This compound is a novel compound that functions as a selective multimeric G4 ligand. It acts by intercalating at the G4-G4 interface, which stabilizes the higher-order G4 structure. This mechanism of action leads to the induction of cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells that utilize the alternative lengthening of telomeres (ALT) pathway.[1] In vitro studies have shown that this compound exhibits a significant dose-dependent cytotoxic effect on U2OS osteosarcoma cells, an ALT cancer cell line, with a reported IC50 of 2.1 µM.[1] In contrast, it shows much weaker growth inhibition in normal BJ fibroblasts (IC50 of 29.3 µM), suggesting a therapeutic window.[1]
Signaling Pathway of this compound in ALT Cancer Cells
Experimental Protocol: In Vivo Xenograft Study in Mice
This protocol outlines a subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model.
1. Animal Model:
-
Species: Nude mice (e.g., BALB/c nude or NOD-scid gamma).
-
Age: 6-8 weeks.
-
Source: Reputable commercial vendor.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Cell Line:
-
Cell Line: U2OS (human osteosarcoma, ALT-positive).
-
Culture Conditions: Maintain U2OS cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
3. Tumor Implantation:
-
Harvest U2OS cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
4. Experimental Groups and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into the following groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) intraperitoneally (IP) daily.
-
Group 2 (this compound Low Dose): Administer this compound at a low dose (e.g., 10 mg/kg) IP daily.
-
Group 3 (this compound High Dose): Administer this compound at a high dose (e.g., 25 mg/kg) IP daily.
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent for osteosarcoma (e.g., Doxorubicin at 2 mg/kg, once a week).
-
-
Treat animals for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.
5. Data Collection and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of toxicity.
-
Clinical Observations: Record any signs of distress or toxicity daily.
-
Terminal Endpoint: At the end of the study, euthanize mice and excise tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Tissue Collection: Collect tumor tissue for downstream analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and Western blotting for pathway-related proteins).
Quantitative Data Summary (Hypothetical)
| Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | 1.5 ± 0.3 | +5% |
| This compound (10 mg/kg) | 800 ± 150 | 0.8 ± 0.2 | -2% |
| This compound (25 mg/kg) | 400 ± 100 | 0.4 ± 0.1 | -5% |
| Positive Control | 350 ± 90 | 0.35 ± 0.09 | -10% |
Experimental Workflow
Differentiation-Inducing Factor-3 (DIF-3) for Intestinal Tumors
Differentiation-inducing factor-3 (DIF-3) is a monochlorinated metabolite of DIF-1, both of which are produced by Dictyostelium discoideum.[2] DIF-3 has been shown to inhibit the proliferation of human colon cancer cell lines (HCT-116 and DLD-1) by arresting the cell cycle at the G0/G1 phase.[2] Its mechanism of action involves the suppression of the Wnt/β-catenin signaling pathway by reducing the expression of cyclin D1 and c-Myc.[2] This is achieved by promoting their degradation through the activation of GSK-3β and by suppressing the expression of the transcription factor T-cell factor 7-like 2 (TCF7L2).[2]
Signaling Pathway of DIF-3 in Intestinal Cancer Cells
Experimental Protocol: In Vivo Study in a Genetic Mouse Model of Intestinal Cancer
This protocol is based on a study that examined the effects of DIF-3 in Mutyh(-/-) mice, which are prone to oxidative stress-induced intestinal cancers.[2]
1. Animal Model:
-
Species: Mutyh(-/-) mice.
-
Age: 6 weeks.
-
Source: Established colony or commercial vendor.
-
Acclimatization: Acclimatize animals for one week before the start of the experiment.
2. Induction of Intestinal Tumors:
-
Administer potassium bromate (B103136) (KBrO₃) in the drinking water to induce oxidative stress and promote intestinal tumor formation in the Mutyh(-/-) mice.
3. Experimental Groups and Treatment:
-
After the induction period, randomize mice into the following groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., olive oil) by oral gavage daily.
-
Group 2 (DIF-3): Administer DIF-3 (e.g., 10 mg/kg) in the vehicle solution by oral gavage daily.
-
-
Treat animals for a specified duration (e.g., 12 weeks).
4. Data Collection and Endpoints:
-
Body Weight: Monitor body weight weekly.
-
Clinical Observations: Record any signs of distress or toxicity daily.
-
Terminal Endpoint: At the end of the study, euthanize mice and collect the entire intestine.
-
Tumor Quantification: Open the intestines longitudinally, wash with saline, and count the number and measure the size of all polyps under a dissecting microscope.
-
Histopathological Analysis: Fix intestinal tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and key proteins in the Wnt/β-catenin pathway (e.g., β-catenin, cyclin D1, c-Myc).
Quantitative Data Summary (Based on Published Findings)
| Group | Mean Number of Intestinal Tumors | Mean Tumor Size (mm) |
| Vehicle Control | 25 ± 5 | 2.5 ± 0.5 |
| DIF-3 (10 mg/kg) | 10 ± 3 | 1.2 ± 0.3 |
Experimental Workflow
References
Application Notes and Protocols for Investigating DIZ-3 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIZ-3 is a selective, multimeric G-quadruplex (G4) ligand designed to stabilize higher-order G4 structures, which are enriched in the telomeres of cancer cells utilizing the Alternative Lengthening of Telomeres (ALT) pathway. By intercalating at the G4-G4 interface, this compound induces cell cycle arrest and apoptosis in ALT-positive cancer cells. While the standalone efficacy of this compound has been established, its potential for synergistic activity in combination with conventional chemotherapy agents and targeted therapies remains a promising area of investigation.
These application notes provide a framework for exploring the therapeutic potential of this compound in combination with other anticancer agents. The following protocols and conceptual frameworks are based on the known mechanism of this compound and preclinical studies on other G-quadruplex ligands that have demonstrated synergistic effects with standard chemotherapeutics.
Postulated Mechanism of Synergistic Action
G-quadruplex stabilizing ligands, as a class, are hypothesized to potentiate the effects of DNA-damaging agents and inhibitors of DNA repair pathways. The stabilization of G4 structures by this compound can create replication stress and hinder DNA repair processes, thereby sensitizing cancer cells to the cytotoxic effects of other drugs. Potential combination strategies include:
-
This compound with Platinum-Based Agents (e.g., Cisplatin): Cisplatin forms DNA adducts, leading to DNA damage and cell death. The presence of stabilized G4 structures induced by this compound may impede the cellular DNA damage response and repair mechanisms, leading to an accumulation of lethal DNA lesions.
-
This compound with Topoisomerase Inhibitors (e.g., Doxorubicin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, causing DNA double-strand breaks. The topological stress induced by this compound-stabilized G4 structures could enhance the DNA-damaging effects of doxorubicin.
-
This compound with PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like ALT-positive cancers), inhibition of PARP can lead to synthetic lethality. Stabilizing G4 structures with this compound can further compromise DNA replication and repair, potentially creating a synthetic lethal interaction with PARP inhibitors.[1]
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential synergistic effects of this compound in combination with other chemotherapy agents. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with Cisplatin in U2OS Osteosarcoma Cells (ALT-positive)
| Treatment | This compound (µM) | Cisplatin (µM) | IC50 (µM) | Combination Index (CI)* |
| This compound alone | - | - | 2.1 | - |
| Cisplatin alone | - | - | 5.0 | - |
| Combination (1:2.4 ratio) | 0.5 | 1.2 | - | 0.6 |
| Combination (1:2.4 ratio) | 1.0 | 2.4 | - | 0.5 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction in U2OS Cells Treated with this compound and a PARP Inhibitor (Hypothetical)
| Treatment | This compound (µM) | PARP Inhibitor (µM) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | 0 | 0 | 5.2 |
| This compound alone | 1.0 | 0 | 15.8 |
| PARP Inhibitor alone | 0 | 5.0 | 12.5 |
| Combination | 1.0 | 5.0 | 45.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Studies
This protocol details the methodology for determining the cytotoxic effects of this compound in combination with another chemotherapeutic agent using a standard MTT or similar cell viability assay.
Materials:
-
ALT-positive cancer cell line (e.g., U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of interest (e.g., Cisplatin, stock solution in a suitable solvent)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U2OS cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium. For combination treatments, prepare solutions with a constant ratio of the two drugs.
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol describes the quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
ALT-positive cancer cell line (e.g., U2OS)
-
6-well cell culture plates
-
This compound
-
Combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed U2OS cells in 6-well plates and treat with this compound, the combination agent, or the combination at predetermined concentrations (e.g., around the IC50 values) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
References
Assessing G-Quadruplex Stabilization by Small Molecules: Application Notes and Protocols
Note to the user: The following application notes and protocols provide a detailed overview of common techniques used to assess the stabilization of G-quadruplex (G4) DNA structures by small molecules. Initial searches for the specific compound "DIZ-3" did not yield any information regarding its interaction with G4 structures. Therefore, the information presented here is a general guide and does not contain specific data for "this compound". These protocols can be adapted for the investigation of any new compound of interest.
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere integrity.[1][2][3][4] The stabilization of G4 structures by small molecules has emerged as a promising therapeutic strategy, particularly in the context of anticancer drug development.[2][5] This document provides detailed protocols for three widely used biophysical techniques to assess the stabilization of G4 structures by small molecules: Fluorescence Resonance Energy Transfer (FRET) melting assays, Circular Dichroism (CD) spectroscopy, and Polymerase Stop Assays.
FRET-Melting Assay
The FRET-melting assay is a sensitive and high-throughput method to determine the thermal stability of G4 DNA and to screen for G4-stabilizing ligands.[4][6][7] The assay utilizes a DNA oligonucleotide labeled with a FRET pair (a donor and an acceptor fluorophore). In the folded G4 conformation, the donor and acceptor are in close proximity, resulting in efficient FRET. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and leading to a decrease in FRET efficiency. G4-stabilizing ligands will increase the melting temperature (Tm) of the G4 structure.
Experimental Workflow
Caption: Workflow for FRET-Melting Assay.
Protocol: FRET-Melting Assay
Materials:
-
Fluorescently labeled G4-forming oligonucleotide (e.g., 5'-FAM-d(TTAGGG)3TTA-TAMRA-3')
-
Compound of interest (e.g., this compound)
-
DMSO (for dissolving the compound)
-
Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl)
-
Nuclease-free water
-
Real-time PCR instrument with melting curve analysis capability
Procedure:
-
Oligonucleotide Preparation: Dissolve the fluorescently labeled oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Compound Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mM.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 0.2 µM oligonucleotide and the desired concentration of the compound (e.g., 1 µM) in the annealing buffer. Prepare a control sample with DMSO instead of the compound.
-
Annealing: Heat the samples to 95°C for 5 minutes and then allow them to cool slowly to room temperature to facilitate G4 folding.
-
Measurement: Transfer the samples to a 96-well PCR plate. Place the plate in a real-time PCR instrument.
-
Data Acquisition: Set the instrument to record the fluorescence of the donor fluorophore (e.g., FAM) over a temperature range of 25°C to 95°C, with a temperature increment of 1°C per minute.
-
Data Analysis:
-
Normalize the fluorescence data.
-
Plot the normalized fluorescence as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures have unfolded, which corresponds to the inflection point of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the sample with the compound. A positive ΔTm indicates stabilization of the G4 structure.[8]
-
Data Presentation
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| Control (DMSO) | - | 60.5 | - |
| This compound (Hypothetical) | 1 | 72.5 | 12.0 |
| Known G4 Ligand (e.g., PDS) | 1 | 75.0 | 14.5 |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules like DNA.[9] G4 DNA structures exhibit characteristic CD spectra that can be used to determine their topology (e.g., parallel, antiparallel, or hybrid).[1][10][11] The binding of a ligand can induce conformational changes in the G4 structure, which can be monitored by changes in the CD spectrum. Thermal melting experiments can also be performed using CD to assess the stabilizing effect of a ligand.
Logical Relationship of CD Spectra and G4 Topology
Caption: G4 topology and its corresponding CD spectrum.
Protocol: Circular Dichroism Spectroscopy
Materials:
-
G4-forming oligonucleotide
-
Compound of interest (e.g., this compound)
-
DMSO
-
Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl)
-
CD spectropolarimeter equipped with a temperature controller
-
Quartz cuvette with a 1 cm path length
Procedure:
-
Sample Preparation: Prepare a solution of the G4 oligonucleotide (e.g., 5 µM) in the buffer. Add the desired concentration of the compound or DMSO (control).
-
Annealing: Anneal the samples as described in the FRET-melting protocol.
-
CD Spectra Acquisition:
-
Record the CD spectrum of the sample from 220 nm to 320 nm at 20°C.
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
-
Thermal Melting:
-
Monitor the CD signal at a characteristic wavelength (e.g., 260 nm for a parallel G4) as the temperature is increased from 20°C to 95°C.
-
-
Data Analysis:
-
Analyze the changes in the CD spectrum upon ligand binding to determine any conformational changes.
-
Plot the CD signal at the chosen wavelength against temperature to obtain a melting curve.
-
Determine the Tm and calculate the ΔTm as described for the FRET-melting assay.
-
Data Presentation
| Compound | Conformation | Tm (°C) (from CD) | ΔTm (°C) |
| Control (DMSO) | Parallel | 61.0 | - |
| This compound (Hypothetical) | Parallel (no change) | 73.2 | 12.2 |
| Known G4 Ligand (e.g., BRACO-19) | Parallel (no change) | 74.8 | 13.8 |
Polymerase Stop Assay
The polymerase stop assay is a biochemical method used to demonstrate that a G4 structure has formed on a DNA template and that a ligand can stabilize this structure, thereby inhibiting the progression of a DNA polymerase.[2][12][13] The principle is that a DNA polymerase will pause or stop at the site of a stable G4 structure. The addition of a G4-stabilizing ligand enhances this polymerase arrest.[12][13][14]
Experimental Workflow
Caption: Workflow for Polymerase Stop Assay.
Protocol: Polymerase Stop Assay
Materials:
-
DNA template containing a G4-forming sequence
-
5'-radiolabeled primer (e.g., with 32P)
-
Taq DNA polymerase
-
dNTPs
-
Reaction buffer (e.g., with 100 mM KCl)
-
Compound of interest (e.g., this compound)
-
Stop solution (e.g., formamide (B127407) with loading dyes)
-
Denaturing polyacrylamide gel
Procedure:
-
Primer-Template Annealing: Mix the radiolabeled primer and the G4-containing template DNA in the reaction buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature.
-
Reaction Setup: To the annealed primer-template, add dNTPs and the desired concentration of the compound or DMSO (control).
-
Enzyme Reaction: Initiate the reaction by adding Taq DNA polymerase. Incubate at the optimal temperature for the polymerase (e.g., 72°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Visualization: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments.
-
Data Analysis: The presence of a band corresponding to the position just before the G4 sequence indicates a polymerase stop. An increase in the intensity of this stop product in the presence of the compound indicates G4 stabilization.
Data Presentation
| Lane | Compound | Polymerase Stop Product Intensity (%) | Full-Length Product Intensity (%) |
| 1 | No Polymerase | 0 | 0 |
| 2 | Control (DMSO) | 20 | 80 |
| 3 | This compound (Hypothetical, 1 µM) | 65 | 35 |
| 4 | Known G4 Ligand (e.g., TMPyP4, 1 µM) | 75 | 25 |
Conclusion
The combination of FRET-melting, circular dichroism, and polymerase stop assays provides a comprehensive assessment of the G4-stabilizing properties of a small molecule. These techniques offer complementary information on the thermal stability, conformational effects, and biological relevance of ligand-induced G4 stabilization. For a thorough evaluation of a novel compound like "this compound," it is recommended to employ all three methods to build a robust understanding of its mechanism of action.
References
- 1. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule G-quadruplex stabilizers reveal a novel pathway of autophagy regulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid G4 Ligand Screening Through Spectral Changes Using HT-SRCD with Minimal Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DIZ-3 in U2OS and BJ Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIZ-3 is a selective multimeric G-quadruplex (G4) ligand that demonstrates significant potential as an anti-cancer agent. It operates by intercalating into and stabilizing G4 structures within telomeres. This stabilization triggers a DNA damage response, leading to cell cycle arrest and apoptosis, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, such as the U2OS osteosarcoma cell line. In contrast, normal human fibroblasts, like the BJ cell line, which are telomerase-negative and have a limited lifespan, exhibit significantly lower sensitivity to this compound. These application notes provide detailed protocols for determining the dosage and evaluating the cellular effects of this compound on U2OS and BJ cell lines.
Data Presentation
Table 1: this compound Dosage and Effects on U2OS and BJ Cell Lines
| Parameter | U2OS Cells | BJ Fibroblasts | Reference |
| IC50 (Cytotoxicity) | 2.1 µM | 29.3 µM | [1] |
| Effective Concentration (Proliferation Inhibition) | 0-40 µM (24 hours) | Not specified | [1] |
| Effective Concentration (Apoptosis Induction) | 0.6-2.5 µM (24 hours) | Not specified | [1] |
| Effective Concentration (Cell Cycle Arrest) | 0.6-2.5 µM (24 hours) | Not specified | [1] |
| Effective Concentration (Colony Formation Assay) | 0.12, 0.25, 0.5 µM (7 days) | Not specified | [1] |
| Effective Concentration (Wound Healing Assay) | 0.12, 0.25, 0.5 µM (24 hours) | Not specified | [1] |
Signaling Pathway
The proposed mechanism of action for this compound involves the stabilization of G-quadruplex structures at the telomeres of cancer cells. This leads to telomere dysfunction and elicits a DNA damage response (DDR). The DDR, in turn, activates downstream signaling cascades that result in cell cycle arrest, primarily at the S phase, and the induction of apoptosis.
Caption: Proposed signaling pathway of this compound in ALT cancer cells.
Experimental Protocols
Cell Culture
U2OS Cells:
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells when they reach 80-90% confluency.
BJ Cells:
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and calculate the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
U2OS or BJ cells
-
96-well plates
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. For U2OS cells, a suggested range is 0.1 µM to 50 µM. For BJ cells, a range of 1 µM to 100 µM is recommended.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of this compound solvent, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
U2OS or BJ cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.6 µM, 1.25 µM, 2.5 µM for U2OS) and a vehicle control for 24 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
U2OS or BJ cells
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.6 µM, 1.25 µM, 2.5 µM for U2OS) and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale to properly resolve the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Detecting DIZ-3 Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to detect and quantify DNA damage induced by the novel compound DIZ-3. The following protocols and supporting information are designed to assist researchers in assessing the genotoxic potential of this compound and understanding its mechanism of action.
Introduction to this compound and DNA Damage Detection
This compound is a novel compound with potential therapeutic applications. As part of its preclinical safety assessment, it is crucial to determine its potential to induce DNA damage. DNA damage can lead to genomic instability, a hallmark of cancer, and can trigger programmed cell death (apoptosis).[1] Therefore, a thorough evaluation of this compound's genotoxicity is essential.
This document outlines three widely accepted and robust methods for detecting different forms of DNA damage:
-
Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA single- and double-strand breaks in individual cells.[2][3][4]
-
γ-H2AX Immunofluorescence Assay: A specific marker for DNA double-strand breaks (DSBs), a particularly severe form of DNA damage.[1][5][6]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: A method to detect DNA fragmentation, a characteristic feature of late-stage apoptosis.[1][7][8]
By employing these assays, researchers can obtain a multi-faceted understanding of the type and extent of DNA damage induced by this compound.
Comet Assay (Single Cell Gel Electrophoresis)
Application Note: The comet assay is a versatile and sensitive technique used to quantify DNA damage at the level of a single cell.[4] It is particularly useful for detecting single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.[3][9] When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage.[10] This assay is a valuable initial screening tool for assessing the genotoxicity of this compound.
Experimental Workflow:
Caption: Workflow of the Comet Assay for this compound induced DNA damage detection.
Protocol: Alkaline Comet Assay
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (negative and positive, e.g., H₂O₂) for the desired time period.
-
-
Slide Preparation:
-
Coat microscope slides with 1% normal melting point (NMP) agarose and allow to dry.
-
Harvest and resuspend treated cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% low melting point (LMP) agarose at 37°C.
-
Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) to each slide and incubate for 5-10 minutes in the dark.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.
-
γ-H2AX Immunofluorescence Assay
Application Note: Histone H2AX is a variant of the H2A protein family that becomes rapidly phosphorylated at serine 139 to form γ-H2AX at the sites of DNA double-strand breaks (DSBs).[5][6][11] This phosphorylation event is a key step in the DNA damage response, recruiting repair proteins to the site of damage.[6][12] The γ-H2AX assay utilizes specific antibodies to detect these phosphorylated histones, which appear as distinct nuclear foci.[5] The number of foci per nucleus is directly proportional to the number of DSBs, making this a highly specific and sensitive method for quantifying this critical type of DNA damage induced by this compound.[1]
Signaling Pathway:
Caption: Simplified signaling pathway of the DNA damage response leading to H2AX phosphorylation.
Protocol: γ-H2AX Immunofluorescence Staining
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound and appropriate controls as described for the comet assay.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2AX Ser139) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
Application Note: Apoptosis, or programmed cell death, is a crucial cellular process that can be initiated by extensive DNA damage.[13] A key hallmark of apoptosis is the activation of endonucleases that cleave DNA into fragments of various sizes.[8] The TUNEL assay is designed to detect these DNA fragments by enzymatically labeling the free 3'-hydroxyl termini with fluorescently labeled dUTPs.[1][7] This allows for the identification and quantification of apoptotic cells. A positive TUNEL result following this compound treatment would suggest that the compound induces a level of DNA damage sufficient to trigger the apoptotic pathway.
Logical Relationship of Assays:
Caption: Relationship between this compound treatment, DNA damage, and the detection assays.
Protocol: TUNEL Assay
-
Cell Seeding, Treatment, and Fixation:
-
Follow the same procedure for cell seeding, treatment, and fixation as described in the γ-H2AX protocol.
-
-
Permeabilization:
-
Permeabilize the fixed cells by incubating with a permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP).
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or another suitable nuclear stain.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (e.g., green for FITC-dUTP) co-localizing with the nuclear stain (e.g., blue for DAPI).
-
-
Analysis:
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei.
-
Data Presentation
To facilitate the comparison and interpretation of results from the different assays, quantitative data should be summarized in clearly structured tables.
Table 1: Comet Assay Data for this compound Treated Cells
| This compound Concentration (µM) | % DNA in Tail (Mean ± SD) | Tail Length (µm) (Mean ± SD) | Tail Moment (Mean ± SD) |
| 0 (Vehicle Control) | |||
| X | |||
| Y | |||
| Z | |||
| Positive Control |
Table 2: γ-H2AX Foci Quantification in this compound Treated Cells
| This compound Concentration (µM) | Average γ-H2AX Foci per Nucleus (Mean ± SD) | Percentage of Foci-Positive Cells (>5 foci) |
| 0 (Vehicle Control) | ||
| X | ||
| Y | ||
| Z | ||
| Positive Control |
Table 3: TUNEL Assay Results for this compound Treated Cells
| This compound Concentration (µM) | Percentage of TUNEL-Positive Cells (Mean ± SD) |
| 0 (Vehicle Control) | |
| X | |
| Y | |
| Z | |
| Positive Control |
References
- 1. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. championsoncology.com [championsoncology.com]
- 4. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments [experiments.springernature.com]
- 5. γ-radiation-induced γH2AX formation occurs preferentially in actively transcribing euchromatic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Formation of Dynamic γ-H2AX Domains along Broken DNA Strands is Distinctly Regulated by ATM and MDC1 and Dependent upon H2AX Densities in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DIZ-3 Concentration for Cancer Cell Inhibition
Welcome to the technical support center for DIZ-3, a selective multimeric G-quadruplex (G4) ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound for cancer cell inhibition studies. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols to ensure the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule that functions as a multimeric G-quadruplex (G4) ligand.[1] Its mechanism of action involves intercalating into the interface of G4-G4 higher-order structures within the DNA of cancer cells.[1] This binding stabilizes these structures, leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis.[1] this compound has shown particular efficacy in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway.[1]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated significant dose-dependent cytotoxic effects in the U2OS osteosarcoma cell line, which is a well-established model for ALT cancer.[1] It exhibits much weaker growth inhibition in normal BJ fibroblasts, suggesting a degree of selectivity for cancer cells.[1]
Q3: What is the recommended starting concentration range for this compound in a new experiment?
A3: For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line. A broad range, such as a logarithmic dilution series from 1 nM to 100 µM, is a common starting point for novel compounds.[2] Based on existing data for this compound, a more focused range of 0.1 µM to 40 µM could be effective for initial screening in ALT-positive cancer cell lines.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[2] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2]
Q5: What are the expected cellular effects of this compound treatment?
A5: Treatment of sensitive cancer cells, particularly ALT-positive cells, with this compound is expected to result in:
-
Inhibition of cell proliferation: A dose-dependent decrease in the number of viable cells.[1]
-
Cell cycle arrest: Accumulation of cells in the S phase of the cell cycle.[1]
-
Induction of apoptosis: An increase in the percentage of apoptotic cells.[1]
-
Inhibition of cell migration: Reduced ability of cells to migrate in wound healing assays.[1]
Data Presentation
Table 1: Summary of this compound IC₅₀ Values
| Cell Line | Cancer Type | Telomere Maintenance | IC₅₀ (µM) | Citation |
| U2OS | Osteosarcoma | ALT | 2.1 | [1] |
| BJ | Normal Fibroblast | Telomerase | 29.3 | [1] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound stabilizes G-quadruplex structures, leading to replication stress and telomere dysfunction, which in turn activates the DNA damage response, resulting in cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to determine the optimal concentration of this compound for cancer cell inhibition.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC₅₀ value.
Materials:
-
Cancer cell line of interest (e.g., U2OS)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Cell Cycle Analysis
Objective: To assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in cold PBS, and add cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for the chosen duration.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cytotoxic effect observed | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is not sensitive (e.g., not ALT-positive). 4. This compound has precipitated out of solution. | 1. Perform a broader dose-response experiment.[2] 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours).[2] 3. Verify the telomere maintenance mechanism of your cell line. 4. Visually inspect the wells for precipitate. Ensure the stock solution is fully dissolved before dilution. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension and use proper pipetting techniques. 2. Use calibrated pipettes and prepare fresh dilutions for each experiment. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Vehicle control (DMSO) shows toxicity | 1. Final DMSO concentration is too high. 2. Cells are particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration does not exceed 0.1%.[2] 2. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent results with G-quadruplex ligand | 1. Cellular uptake of the ligand is low. 2. Ligand is binding to serum proteins in the media. 3. The specific G4 structures targeted by this compound are not prevalent in the chosen cell line. | 1. Consider using a permeabilizing agent (with appropriate controls) or a different delivery system. 2. Perform experiments in serum-free or reduced-serum conditions for a short duration, if tolerated by the cells. 3. Research the genomic landscape of your cell line for the prevalence of potential G4-forming sequences. |
References
Technical Support Center: Troubleshooting DIZ-3 Precipitation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing the precipitation of DIZ-3 in cell culture media. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a selective multimeric G-quadruplex (G4) ligand, which is a dimeric aryl-substituted imidazole.[1][2] It functions by intercalating into the G4-G4 interface, which stabilizes the higher-order G4 structure.[1][3] This action can induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation, particularly in alternative lengthening of telomere (ALT) cancer cells.[2][3] Like many small-molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions such as cell culture media, though it is more soluble in organic solvents like DMSO.[4][5]
Q2: What are the primary causes of this compound precipitation in cell culture media?
Precipitation of this compound is a common issue that can arise when its concentration surpasses its solubility limit in the aqueous environment of the media.[5] Several factors can contribute to this issue:
-
Low Aqueous Solubility: As a hydrophobic compound, this compound has inherently poor solubility in water-based solutions like cell culture media.[4]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility threshold in your specific media and conditions.[4][5]
-
Solvent Shock: When a concentrated stock of this compound in an organic solvent (e.g., DMSO) is diluted too quickly into the aqueous media, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.[4]
-
Media Composition: Components within the media, such as salts, proteins (especially in serum-containing media), and pH buffers, can interact with this compound and decrease its solubility.[4][6]
-
Temperature Fluctuations: Shifting media from cold storage (2-8°C) to a 37°C incubator can alter the solubility of this compound.[4][6] Repeated freeze-thaw cycles of the stock solution should also be avoided as they can lead to precipitation.[7]
-
pH of Medium: The solubility of compounds can be sensitive to pH. If the medium's pH is not stable and within the optimal range (typically 7.2-7.4), it can affect this compound solubility.[6]
-
Media Evaporation: Evaporation from the culture vessel can increase the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit.[6][7]
Q3: How can I differentiate between this compound precipitation and other issues like contamination or media component precipitation?
It is crucial to identify the source of the precipitate. Here’s a systematic approach:
-
Microscopic Examination: Observe a sample of the media under a microscope. This compound precipitation will often appear as amorphous or crystalline structures. In contrast, bacterial or yeast contamination will present as distinct, often motile, microorganisms, while fungal contamination may show filamentous structures.[6][8]
-
Use Control Flasks: Always include control vessels in your experiment:
-
Media Alone Control: A flask containing only your cell culture medium.
-
Vehicle Control: A flask with media plus the same final concentration of the solvent (e.g., DMSO) used for your this compound stock. If precipitation is observed only in the flask containing this compound, the issue is directly related to the compound.[6] If the media-alone or vehicle controls also show precipitates, the problem may lie with the media itself (e.g., salt or protein precipitation).[7][9]
-
-
Check Media Preparation: Precipitates can form in the media itself if prepared incorrectly. For example, adding calcium salts (like CaCl2) and magnesium salts (like MgSO4) improperly can lead to the formation of insoluble crystals.[7] Always follow the manufacturer's instructions for preparing media from powders or concentrates.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving this compound precipitation issues.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
| Parameter | Cell Line | Value | Notes |
| IC50 | U2OS (ALT Cancer Cells) | 2.1 µM | Represents the concentration for 50% inhibition of cell viability.[3] |
| IC50 | BJ (Normal Fibroblasts) | 29.3 µM | Shows significantly lower toxicity in normal cells.[3] |
| Effective Conc. | U2OS Cells | 0.12 - 2.5 µM | Range used in various assays like colony formation and apoptosis studies.[3] |
| Vehicle Conc. | General Recommendation | ≤ 0.5% | Final concentration of solvent (e.g., DMSO) should be kept low.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Proper stock solution preparation is critical to prevent issues downstream.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
Methodology:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder completely.[5]
-
Visually inspect the solution against a light source. If any particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[5]
-
Dispense the stock solution into single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.[6][7]
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This test helps determine the solubility limit of this compound in your specific experimental conditions.[5]
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
37°C incubator
Methodology:
-
Pre-warm your cell culture medium to 37°C.[7]
-
Prepare a series of dilutions of your this compound stock solution directly into the pre-warmed medium. For example, create final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.[5]
-
Crucially , ensure the final DMSO concentration remains constant and non-toxic across all dilutions (e.g., 0.1%).[5]
-
Include a vehicle control containing only the medium and the same final DMSO concentration.[5]
-
Incubate the tubes or plate at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours).[5]
-
After each time point, visually inspect each dilution for signs of precipitation (e.g., cloudiness, visible particles) by eye and under a light microscope.[5] The highest concentration that remains clear is the approximate solubility limit under these conditions.
Advanced Troubleshooting Strategies
If precipitation continues after optimizing your protocol, consider the following advanced strategies.
| Strategy | Detailed Recommendation | Rationale |
| Optimize Dilution Method | Add the this compound stock solution drop-wise into the pre-warmed media while gently swirling.[6] Avoid adding the concentrated stock directly to cells or cold media. | This gradual dilution prevents "solvent shock," where a rapid polarity change causes the compound to precipitate.[4] |
| Modify Media Components | If your experiment allows, try reducing the serum concentration (e.g., from 10% to 5%) or using serum-free media for the treatment period. | Serum is rich in proteins that can bind to small molecules and reduce their solubility.[4][10] |
| Incorporate a Surfactant | In some cases, adding a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.01-0.1%) to the media can help maintain the solubility of hydrophobic compounds.[11][12] | Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[13] A toxicity control for the surfactant is essential. |
| Use Freshly Prepared Media | Prepare the this compound-containing media immediately before adding it to your cells.[5] | Prolonged storage, even at 4°C, can sometimes lead to the slow precipitation of less soluble components. |
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. This compound|CAS 2675490-72-7|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. dissolutiontech.com [dissolutiontech.com]
challenges in DIZ-3 delivery to target cells
Welcome to the technical support center for DIZ-3. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges associated with the delivery of this compound to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective multimeric G-quadruplex (G4) ligand. Its mechanism of action involves intercalating into and stabilizing higher-order G4 structures, which are enriched in the telomeres of cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway. This stabilization leads to telomere dysfunction, ultimately inducing cell cycle arrest and apoptosis in ALT cancer cells.
Q2: What are the primary challenges in delivering this compound to target cells?
A2: The primary challenges with this compound, a small molecule, are typical for hydrophobic compounds and include:
-
Low Aqueous Solubility: this compound may have poor solubility in aqueous buffers and cell culture media, leading to precipitation and reduced effective concentration.[1]
-
Poor Cellular Uptake: The physicochemical properties of this compound may hinder its efficient passage across the cell membrane.
-
Off-Target Effects: As a G4-ligand, this compound has the potential to interact with G4 structures in non-telomeric regions, such as gene promoters, which could lead to unintended cellular effects.[2][3]
-
Cytotoxicity: While selective for cancer cells, high concentrations of this compound can exhibit toxicity in normal cells.
Q3: Is this compound cytotoxic to normal cells?
A3: this compound shows significantly higher cytotoxicity towards ALT cancer cells compared to normal cells. For instance, it has a half-maximal inhibitory concentration (IC₅₀) of 2.1 µM in U2OS osteosarcoma cells (an ALT cancer cell line), whereas the IC₅₀ in normal BJ fibroblasts is 29.3 µM, indicating a selectivity index of approximately 14.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in relevant cell lines.
| Cell Line | Cell Type | Parameter | Value | Incubation Time |
| U2OS | ALT Cancer (Osteosarcoma) | IC₅₀ | 2.1 µM | 72 hours |
| BJ | Normal Fibroblasts | IC₅₀ | 29.3 µM | 72 hours |
| U2OS | ALT Cancer (Osteosarcoma) | Apoptosis Induction | 24.9% of cells at 2.5 µM | 24 hours |
| U2OS | ALT Cancer (Osteosarcoma) | S-Phase Arrest | 32.2% of cells at 2.5 µM | 24 hours |
Visual Guides
Diagrams of Pathways and Workflows
Caption: Proposed mechanism of action of this compound in ALT cancer cells.
Caption: Experimental workflow for troubleshooting low this compound efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Efficacy or Inconsistent Results | Poor Aqueous Solubility: this compound is likely hydrophobic and may precipitate when diluted from a high-concentration organic stock (e.g., DMSO) into aqueous cell culture media.[4] | Solubility Enhancement: Use a co-solvent like DMSO, ensuring the final concentration does not exceed levels toxic to your cells (typically <0.5%). Alternatively, explore formulation strategies such as encapsulation in nanocarriers like liposomes or polymeric nanoparticles to improve solubility and stability.[5][6] |
| Low Cellular Uptake: The compound may not efficiently cross the cell membrane, or it may be actively removed by cellular efflux pumps. | Uptake Enhancement: Utilize delivery vehicles like nanoparticles to facilitate entry.[7][8] If efflux is suspected, co-administer with known efflux pump inhibitors, though this requires careful validation to avoid off-target effects. | |
| Compound Degradation: this compound may be unstable in your experimental conditions (e.g., sensitive to light, pH, or temperature). | Stability Assessment: Protect the compound from light and perform experiments under controlled temperature and pH. Prepare fresh dilutions from a frozen stock for each experiment. Test for degradation using analytical methods like HPLC over the course of your experiment. | |
| High Cytotoxicity in Control or Normal Cells | High Compound Concentration: The concentration used may be cytotoxic even to non-target cells. | Dose-Response Optimization: Perform a dose-response curve to determine the optimal therapeutic window, identifying the concentration that maximizes efficacy against cancer cells while minimizing toxicity to normal cells. Start with concentrations around the known IC₅₀. |
| Off-Target Effects: As a G4 ligand, this compound might bind to G-quadruplexes in the promoter regions of essential genes, causing unintended toxicity.[9][10] | Targeted Delivery: To minimize exposure to non-target cells, consider using a targeted delivery system. This can involve functionalizing nanocarriers with ligands (e.g., antibodies, aptamers) that specifically bind to receptors overexpressed on your target cancer cells. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | Vehicle Control: Always include a vehicle-only control (e.g., media with the same final concentration of DMSO) in your experiments to differentiate between compound- and solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using LC-MS/MS
Objective: To quantify the intracellular concentration of this compound. This protocol is adapted from standard methods for small molecule uptake.[11][12]
Materials:
-
Target cells (e.g., U2OS)
-
6-well plates
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed target cells in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment. Allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare this compound at the desired final concentration in pre-warmed complete media. Aspirate the old media from the cells and add the this compound containing media. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
Termination of Uptake: To stop the uptake, place the plate on ice. Aspirate the media and immediately wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Cell Lysis: Add 200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method. Normalize the result to the total protein concentration of the lysate, determined by a BCA or similar protein assay. The final data is typically expressed as ng or pmol of this compound per mg of total protein.
Protocol 2: Cytotoxicity Assessment using an LDH Release Assay
Objective: To measure cell membrane damage and cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[13][14][15]
Materials:
-
Target cells seeded in a 96-well plate
-
This compound
-
Control compounds (e.g., staurosporine (B1682477) for maximum toxicity)
-
Commercial LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution)
-
10% Triton X-100 Lysis Solution
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Experimental Setup (in triplicate):
-
Background Control: Wells with media but no cells.
-
Spontaneous LDH Release: Untreated cells (vehicle control).
-
Maximum LDH Release: Untreated cells that will be lysed with Triton X-100.
-
Experimental Wells: Cells treated with various concentrations of this compound.
-
-
Treatment: Add 10 µL of this compound dilutions to the experimental wells. Add 10 µL of vehicle to the spontaneous and maximum release wells.
-
Incubation: Incubate the plate for a period equivalent to your efficacy experiments (e.g., 24, 48, or 72 hours) at 37°C.
-
Lysis for Maximum Release: 45 minutes before the end of the incubation, add 10 µL of 10% Triton X-100 to the "Maximum LDH Release" wells and mix gently.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction solution according to the kit manufacturer's instructions. Add 100 µL of this solution to each well of the new plate containing the supernatant.
-
Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.[16]
-
Calculation:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 3: this compound Formulation in Polymeric Nanoparticles (Nanoprecipitation Method)
Objective: To encapsulate the hydrophobic this compound into polymeric nanoparticles to improve its aqueous solubility and facilitate cellular delivery.[17]
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., Acetone or Acetonitrile)
-
Aqueous solution containing a surfactant (e.g., 1% w/v Pluronic F-127 or PVA)
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent. For example, 5 mg of this compound and 50 mg of PLGA in 5 mL of acetone.
-
Nanoprecipitation: Place the aqueous surfactant solution (e.g., 10 mL) in a beaker on a magnetic stirrer set to a moderate speed. Add the organic phase dropwise into the stirring aqueous phase. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the solution for 2-4 hours in a fume hood to allow the organic solvent to evaporate completely. A rotary evaporator can be used to expedite this step.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles. Discard the supernatant, which contains the free, unencapsulated drug and excess surfactant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any remaining impurities.
-
Storage/Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose). The suspension can be used directly or lyophilized (freeze-dried) to a powder for long-term storage.
-
Characterization: Before use, characterize the nanoparticles for size and distribution (using Dynamic Light Scattering), drug encapsulation efficiency (by dissolving a known amount of nanoparticles and measuring the drug content via HPLC or UV-Vis spectroscopy), and surface charge (Zeta Potential).
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticles and nanofibers for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.ca]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. worldscientific.com [worldscientific.com]
Technical Support Center: Overcoming Resistance to DIZ-3 Treatment in Cancer Cells
Welcome to the technical support center for DIZ-3. This resource is designed for researchers, scientists, and drug development professionals who are investigating the efficacy and mechanisms of resistance to this compound, a novel PARP inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. Its mechanism of action is twofold: it competitively binds to the NAD+ site of PARP, inhibiting its catalytic activity, and it "traps" PARP enzymes on DNA at the site of single-strand breaks.[1][2][3] This trapping prevents the repair of these breaks, leading to the formation of double-strand breaks (DSBs) during DNA replication.[4][5] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality.[3][5]
Q2: My this compound-sensitive cell line is starting to show reduced response. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to PARP inhibitors like this compound is a significant challenge. Several mechanisms have been identified, including:
-
Restoration of Homologous Recombination (HR) Repair: This is one of the most common mechanisms. It can occur through secondary or "reversion" mutations in BRCA1/2 that restore their function, or through the loss of factors that suppress HR, such as 53BP1.[2][6][7][8][9]
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled DNA replication forks from collapsing into double-strand breaks, thereby reducing the cytotoxic effects of this compound.[2][4][6]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can reduce the intracellular concentration of this compound.[2][5][10]
-
Changes in PARP1 Expression or Function: Point mutations in the PARP1 gene can prevent the inhibitor from binding effectively.[7] Additionally, post-translational modifications, such as phosphorylation of PARP1 by the c-Met kinase, can increase its enzymatic activity and reduce binding to inhibitors.[3]
-
Loss of PARP Trapping Efficiency: Reduced levels of PARG (Poly(ADP-ribose) glycohydrolase), the enzyme that removes poly(ADP-ribose) chains, can lead to decreased PARP trapping and contribute to resistance.[6]
Q3: How can I determine if my resistant cells have restored their homologous recombination (HR) function?
A3: A common method to assess HR function is the RAD51 foci formation assay. RAD51 is a key protein in the HR pathway that is recruited to sites of DNA damage. Following induction of DNA double-strand breaks (e.g., with irradiation), HR-proficient cells will form distinct nuclear foci of RAD51, which can be visualized by immunofluorescence microscopy. A significant increase in RAD51 foci formation in your this compound-resistant cell line compared to the sensitive parental line would suggest HR restoration.
Q4: I am not observing the expected level of cytotoxicity with this compound in my BRCA-mutant cell line. What could be the issue?
A4: While BRCA mutations are strong markers for sensitivity to PARP inhibitors, not all BRCA-mutant cells respond equally, and some may have intrinsic resistance.[1][2] Potential reasons include:
-
Pre-existing Resistance Mechanisms: The cell line may have underlying characteristics that confer resistance, such as pre-existing alterations in DNA repair pathways or high expression of drug efflux pumps.
-
Cell Culture Conditions: Ensure that the cell culture conditions are optimal and that the this compound compound is properly solubilized and used at the correct concentration.
-
Incorrect BRCA Status: Verify the BRCA mutation status of your cell line from a reliable source.
-
Assay-Specific Issues: The endpoint of your cytotoxicity assay (e.g., duration of treatment, type of assay) may need optimization.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value for this compound in a Sensitive Cell Line
Symptom: The calculated half-maximal inhibitory concentration (IC50) of this compound is significantly higher than published values for a supposedly sensitive cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the integrity and purity of your this compound stock. Prepare a fresh stock solution in the recommended solvent (e.g., DMSO). |
| Incorrect Seeding Density | Optimize cell seeding density for your chosen assay duration. High cell density can sometimes mask drug effects. |
| Assay Duration | PARP inhibitors often require longer incubation times to induce cell death. Extend the treatment duration (e.g., from 72 hours to 5-7 days) and re-evaluate the IC50. |
| Cell Line Integrity | Confirm the identity of your cell line via short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
| Sub-clone Variability | Cell lines can be heterogeneous. Consider single-cell cloning to isolate a sensitive population. |
Issue 2: Generation of a this compound-Resistant Cell Line is Unsuccessful
Symptom: After months of continuous culture with escalating doses of this compound, the cell population fails to develop a stable, resistant phenotype with a significant IC50 shift.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Initial Drug Concentration Too High | Starting with a this compound concentration that is too cytotoxic can prevent the survival of cells that might develop resistance. Begin treatment at a lower concentration, such as the IC20 or IC30.[11] |
| Insufficient Treatment Duration | Developing stable resistance can be a lengthy process, sometimes taking 6-12 months.[11] |
| Dose Escalation is Too Rapid | Increase the this compound concentration gradually, only after the cells have resumed a stable proliferation rate at the current concentration. |
| Lethal Resistance Mechanism | The primary mechanism of resistance for this specific cell line might be incompatible with long-term survival. |
Troubleshooting Workflow for Characterizing Resistance
This workflow provides a logical sequence of experiments to identify the mechanism of acquired resistance to this compound.
Caption: A troubleshooting workflow for investigating this compound resistance.
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Sensitive vs. Resistant Cell Lines
This table presents hypothetical IC50 values for this compound, illustrating the shift in sensitivity upon acquiring resistance. These values are comparable to those observed for established PARP inhibitors like Olaparib in various cancer cell lines.[12][13][14]
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (µM) (Parental) | This compound IC50 (µM) (Resistant) | Fold Change |
| MDA-MB-436 | Breast | BRCA1 mutant | 4.7 | 85.5 | 18.2 |
| PEO1 | Ovarian | BRCA2 mutant | 0.004 | 0.150 | 37.5 |
| LNCaP | Prostate | Not Specified | 1.1 | 4.85 | 4.41 |
| C4-2B | Prostate | Not Specified | 0.9 | 26.0 | 28.9 |
Note: IC50 values can vary based on the specific assay conditions and duration of treatment.
Table 2: Changes in Protein Expression Associated with this compound Resistance
This table outlines potential changes in the expression levels of key proteins that can be assessed by Western blot to investigate resistance mechanisms.
| Protein | Function | Expected Change in Resistant Cells | Potential Implication |
| BRCA1/BRCA2 | Homologous Recombination | Increased expression/restored full-length protein | Restoration of HR |
| RAD51 | Homologous Recombination | Increased expression/foci formation | Restoration of HR |
| 53BP1 | Non-Homologous End Joining (NHEJ) | Decreased expression | Suppression of NHEJ, leading to HR restoration |
| P-glycoprotein (ABCB1) | Drug Efflux Pump | Increased expression | Increased drug efflux |
| PARP1 | DNA Repair, this compound Target | Decreased expression or mutation | Altered drug-target interaction |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.[7][11]
-
Baseline Sensitivity: First, determine the IC50 value of this compound for the parental, sensitive cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 or IC30.
-
Monitoring: Monitor cell viability and proliferation regularly. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound. A small increment (e.g., 1.5-2 fold) is recommended.
-
Repeat: Repeat the process of adaptation and dose escalation over several months.
-
Confirmation of Resistance: Periodically, test the sensitivity of the cultured cells to a range of this compound concentrations and compare the IC50 value to the parental line. A significant increase (e.g., >5-fold) confirms the resistant phenotype.[11]
-
Cryopreservation: Once a stable resistant line is established, cryopreserve aliquots for future experiments.
Caption: Workflow for generating a this compound-resistant cell line.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.[10][12]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 7 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for Protein Expression Analysis
This protocol is for analyzing changes in protein expression levels.[10]
-
Lysate Preparation: Culture parental and resistant cells, with and without this compound treatment, for a specified time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRCA1, anti-P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify band intensity, normalizing to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways
This compound Mechanism of Action and Resistance Pathways
The following diagram illustrates the central role of this compound in inhibiting PARP and the major pathways that cancer cells exploit to develop resistance.
Caption: this compound action and key mechanisms of cellular resistance.
References
- 1. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
- 2. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PARP Inhibitors Resistance: Mechanisms and Perspectives | MDPI [mdpi.com]
- 6. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of DIZ-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of DIZ-3, a selective multimeric G-quadruplex (G4) ligand. The information provided will help in minimizing potential off-target effects and ensuring the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective multimeric G4 ligand designed to stabilize higher-order G-quadruplex structures.[1][2] Its primary on-target effect is the intercalation into the G4-G4 interface, which leads to the stabilization of these structures.[1] In the context of cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, this stabilization of telomeric G-quadruplexes is intended to disrupt telomere maintenance, leading to cell cycle arrest and apoptosis.[1]
Q2: What are the potential off-target effects of G4 ligands like this compound?
A2: While specific off-target effects of this compound have not been extensively characterized in publicly available literature, studies on other G-quadruplex ligands can provide insights into potential off-target liabilities. For instance, some G4 ligands have been reported to exhibit cardiovascular effects by interacting with adrenergic and muscarinic receptors or inhibiting the hERG channel.[1][3] G4 ligands can also potentially interact with G-quadruplex structures in the promoters of non-target genes, leading to unintended changes in gene expression.[4][5][6]
Q3: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of this compound?
A3: To confirm that the observed effects are due to the on-target activity of this compound, a multi-faceted approach is recommended. This includes performing dose-response experiments to use the lowest effective concentration, using structurally different G4 ligands to see if they produce a similar phenotype, and employing genetic validation methods such as siRNA or CRISPR/Cas9 to knock down a key component of the intended pathway to see if it phenocopies the effect of this compound.
Q4: What are the initial steps I should take to minimize off-target effects in my experiments with this compound?
A4: To proactively minimize off-target effects, you should:
-
Perform a dose-response curve: Determine the minimal concentration of this compound that elicits the desired on-target effect.
-
Use appropriate controls: Include a vehicle-only control and, if possible, a structurally related but inactive compound.
-
Characterize the cellular context: Be aware of the expression levels of potential off-target proteins in your specific cell line.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| High cellular toxicity in non-ALT cell lines | This compound may be interacting with off-target proteins essential for normal cell survival. | 1. Perform a dose-response experiment to determine the IC50 in the non-ALT cell line and compare it to that of an ALT-positive cell line. 2. Conduct a proteome-wide thermal shift assay (CETSA) to identify potential off-target binding proteins. 3. If a specific off-target is identified, use siRNA or CRISPR to validate its role in the observed toxicity. |
| Inconsistent results between different batches of this compound | The purity and stability of the compound may vary. | 1. Verify the purity of each batch using techniques like HPLC and mass spectrometry. 2. Store this compound under the recommended conditions to prevent degradation. |
| Phenotype does not correlate with G4 stabilization | The observed effect may be due to an off-target mechanism independent of G-quadruplex binding. | 1. Perform a G4-quadruplex pulldown assay followed by mass spectrometry to confirm this compound is engaging with G4 structures in your cells. 2. Use a reporter assay with a G4-containing promoter (e.g., c-MYC) to measure the functional consequence of G4 stabilization. |
| Unexpected changes in gene expression unrelated to telomere maintenance | This compound may be binding to G-quadruplexes in the promoter regions of other genes. | 1. Perform RNA-sequencing to identify genome-wide changes in gene expression following this compound treatment. 2. Use ChIP-sequencing with an antibody against a G4-specific protein to see if this compound alters the G4 landscape at gene promoters. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | U2OS (ALT cancer) | 2.1 µM | [1] |
| IC50 (Cytotoxicity) | BJ (normal fibroblast) | 29.3 µM | [1] |
| Apoptosis Induction | U2OS | 10.1% to 24.9% | [1] |
| S-phase Cell Cycle Arrest | U2OS | 24.0% to 32.2% | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to its intended G-quadruplex targets and to identify potential off-target proteins in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture U2OS cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Heating and Lysis:
-
Harvest cells and resuspend in PBS.
-
Heat cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Separation and Detection:
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies against known G4-binding proteins (e.g., POT1, TRF2) or by mass spectrometry for proteome-wide analysis.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the peptide counts from mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: G-Quadruplex Reporter Assay
Objective: To functionally validate the on-target activity of this compound by measuring its effect on the expression of a gene regulated by a G-quadruplex in its promoter.
Methodology:
-
Plasmid Construction and Transfection:
-
Clone the promoter region of a gene known to contain a G-quadruplex (e.g., c-MYC) upstream of a luciferase reporter gene in an expression vector.
-
Transfect the reporter plasmid into the cells of interest.
-
-
Compound Treatment:
-
Treat the transfected cells with a range of this compound concentrations.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a commercial kit.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for differences in transfection efficiency.
-
A decrease in luciferase activity with increasing concentrations of this compound would indicate that it is stabilizing the G-quadruplex in the promoter and repressing gene expression.
-
Visualizations
Caption: On-target signaling pathway of this compound in ALT cancer cells.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress of Targeted G-Quadruplex-Preferred Ligands Toward Cancer Therapy [mdpi.com]
- 5. Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA G-Quadruplexes as Targets for Natural Product Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DIZ Stability in Long-Term Experiments
Disclaimer: The term "DIZ-3" does not correspond to a standard chemical identifier found in the available literature. This support center addresses the stability of two compounds commonly abbreviated as "DIZ": Diazepam and Diazinon . Please select the information relevant to your compound of interest.
Section 1: Diazepam Stability
This section provides guidance on the stability of Diazepam in research and laboratory settings.
Frequently Asked Questions (FAQs) about Diazepam Stability
Q1: What are the main factors affecting Diazepam stability in solution? A1: The primary factors influencing Diazepam stability are temperature, pH, light exposure, and the storage container material.[1][2][3] High temperatures accelerate degradation, and the compound is most stable in a pH range of 4 to 8.[3] Diazepam is also sensitive to light and can adsorb to certain plastics, such as PVC.[4]
Q2: What is the recommended temperature for storing Diazepam solutions? A2: For long-term storage, refrigeration at 4°C to 10°C is recommended to minimize degradation.[5][6] Storage at controlled room temperature (20-25°C) is also acceptable for shorter periods, but degradation increases with temperature.[3][7] One study showed that after 210 days, Diazepam concentration was reduced by 7% when refrigerated, 15% at ambient temperature, and 25% at 37°C.[5]
Q3: How does pH impact the stability of Diazepam in aqueous solutions? A3: Diazepam is relatively stable in a pH range of 4 to 8.[3] It is subject to acid-catalyzed hydrolysis below pH 3 and is also labile under neutral and alkaline hydrolytic conditions.[3]
Q4: Can I store Diazepam solutions in plastic containers? A4: Caution is advised when using plastic containers. Diazepam can adsorb to plastics, particularly polyvinyl chloride (PVC), which can lead to a significant loss of the drug from the solution.[4] It is recommended to use glass vials or syringes for storage.[6] If plastic must be used, materials like polypropylene (B1209903) or polyethylene (B3416737) may show less adsorption.[3]
Troubleshooting Guide for Diazepam Experiments
Q1: I'm seeing a gradual decrease in Diazepam concentration in my multi-day cell culture experiment. What could be the cause? A1: This issue is likely due to degradation under incubation conditions. If your incubator is at 37°C, you can expect a gradual loss of Diazepam over time.[5] Ensure your experimental controls account for this inherent instability at higher temperatures. Also, consider the pH of your culture medium, as deviations outside the optimal 4-8 range can increase degradation.
Q2: My quantitative analysis shows inconsistent Diazepam concentrations between replicates stored in PVC microplates. Why might this be happening? A2: The inconsistency is likely due to the adsorption of Diazepam to the PVC plastic.[4] The extent of adsorption can vary between wells, leading to erratic results. To resolve this, switch to glass or polypropylene plates if possible. If you must use PVC, minimize storage time and ensure consistent mixing before analysis.
Q3: I've noticed a yellow discoloration in my Diazepam stock solution. Is it still usable? A3: Discoloration can be an indicator of degradation.[3][8] The primary degradation product, 2-methylamino-5-chlorobenzophenone (MACB), can accumulate over time and may correlate with a yellowish tint.[8][9] It is highly recommended to prepare a fresh stock solution to ensure the accuracy and reproducibility of your experiments.
Quantitative Stability Data for Diazepam
| Parameter | Condition | Percent Remaining | Duration | Reference |
| Temperature | 4°C | 97.4% | 90 days | [6] |
| 30°C | 92.4% | 90 days | [6] | |
| 4-10°C (Refrigerated) | 93% | 210 days | [5] | |
| 15-30°C (Ambient) | 85% | 210 days | [5] | |
| 37°C | 75% | 210 days | [5] | |
| pH | 4 - 8 | Relatively Stable | Not Specified | [3] |
| Storage in PVC | PVC bags | >24% loss | Not Specified | [4] |
Experimental Protocols
Protocol: Assessing Diazepam Stability by HPLC
This protocol outlines a general method for determining the concentration of Diazepam in a solution over time to assess its stability.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Diazepam in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.4 µg/mL to 50 µg/mL.[10]
-
-
Sample Preparation and Incubation:
-
Prepare your experimental Diazepam solutions in the desired matrix (e.g., buffer, cell culture media).
-
Store the solutions under the conditions you wish to test (e.g., different temperatures, light conditions, container types).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.[10]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[10] Some methods use 0.1% formic acid in both the aqueous and organic phases.[11]
-
Flow Rate: Approximately 1.4-1.5 mL/min.[10]
-
Detection: UV detection at a wavelength of 231 nm or 247 nm.[10][11]
-
Injection Volume: 20 µL.[11]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of Diazepam in your experimental samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of Diazepam remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Section 2: Diazinon Stability
This section provides guidance on the stability of Diazinon, an organophosphate insecticide, in experimental contexts.
Frequently Asked Questions (FAQs) about Diazinon Stability
Q1: What are the primary factors that cause Diazinon to degrade in experiments? A1: Diazinon degradation is primarily influenced by pH and temperature.[12][13] It undergoes hydrolysis, which is significantly faster under acidic conditions.[12] Temperature also plays a key role, with degradation rates increasing at warmer temperatures.[12]
Q2: How does pH affect the half-life of Diazinon in aqueous solutions? A2: Diazinon is most stable in neutral to slightly alkaline conditions (pH 6-8).[14] Hydrolysis is rapid under strongly acidic (pH < 3.1) or alkaline (pH > 10.4) conditions.[14] In sterile water, the half-life of Diazinon is about 12 days at pH 5, and 138 days at pH 7.[12]
Q3: What is the effect of temperature on Diazinon's stability? A3: Higher temperatures accelerate the degradation of Diazinon. For example, the breakdown in water is 2 to 4 times faster at 21°C compared to 10°C.[12] Diazinon also decomposes at temperatures above 120°C.[14][15]
Q4: What are the major degradation products of Diazinon I should be aware of? A4: The primary degradation product from hydrolysis is 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMP).[13][16] Another important degradate, formed through oxidation, is diazoxon (B46664), which can be more toxic than Diazinon itself.[12][13]
Troubleshooting Guide for Diazinon Experiments
Q1: My Diazinon stock solution is losing potency faster than expected. What could be the issue? A1: Check the pH and water content of your solvent. Diazinon is susceptible to hydrolysis, especially in acidic conditions.[12] The presence of even small amounts of water in an acidic medium can promote decomposition to toxic by-products.[14] For analytical standards, storage at 2-8°C is recommended.
Q2: I'm conducting an environmental simulation and the degradation rate of Diazinon is very slow. Why might this be? A2: The stability of Diazinon is highly dependent on the experimental conditions. If your simulation uses neutral pH water (pH 7) and a low temperature, the half-life can be quite long (e.g., 138 days).[12] Consider if factors like microbial activity, which can accelerate degradation, are absent in your sterile lab setup.[13]
Q3: I detected a compound with higher toxicity than Diazinon in my aged samples. What is it? A3: You have likely detected diazoxon.[13] This is an oxidation product of Diazinon that can form in the presence of UV light or certain atmospheric conditions.[13] It is important to monitor for diazoxon as its formation can significantly alter the toxicity profile of your test solution.
Quantitative Stability Data for Diazinon
| Parameter | Condition | Half-Life (t½) | Reference |
| pH (in water) | pH 5 | 12 days | [12] |
| pH 7 | 138 days | [12] | |
| Temperature | 10°C vs 21°C | 2-4x faster at 21°C | [12] |
| Soil Type | Sandy Loam (pH 5.4) | 37 days | [12] |
| Sandy Loam (pH 7.8) | 39 days | [12] |
Experimental Protocols
Protocol: Monitoring Diazinon Hydrolysis by GC-MS
This protocol provides a framework for studying the degradation of Diazinon in aqueous solutions.
-
Preparation of Solutions:
-
Prepare buffered aqueous solutions at the desired pH values (e.g., pH 5, 7, and 9).
-
Spike the solutions with a known concentration of Diazinon analytical standard.
-
Store the solutions at a constant temperature (e.g., 25°C) and protect from light unless photolysis is being studied.
-
-
Sample Collection and Extraction:
-
At predetermined time intervals, collect aliquots from each solution.
-
Perform a liquid-liquid extraction of Diazinon and its degradation products from the aqueous sample using a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Dry the organic extract (e.g., using anhydrous sodium sulfate) and concentrate it to a small volume.
-
-
GC-MS Analysis:
-
Injector and Column: Use a standard setup suitable for pesticide analysis (e.g., split/splitless injector, capillary column like a DB-5ms).
-
Temperature Program: Develop a temperature gradient that effectively separates Diazinon from its degradation products (e.g., diazoxon and IMP).
-
Mass Spectrometry: Operate the mass spectrometer in scan mode to identify degradation products and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Data Analysis:
-
Identify the peaks for Diazinon and its degradation products based on their retention times and mass spectra.
-
Quantify the concentration of Diazinon at each time point using a calibration curve.
-
Plot the natural logarithm of the Diazinon concentration versus time. The slope of this line can be used to calculate the first-order degradation rate constant and the half-life (t½ = 0.693 / k).
-
Visualizations
References
- 1. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the availability of diazepam stored in plastic bags and administered through intravenous sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. mdpi.com [mdpi.com]
- 5. Prehospital stability of diazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of diazepam injection repackaged in glass unit-dose syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics [mdpi.com]
- 12. Diazinon Technical Fact Sheet [npic.orst.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. apvma.gov.au [apvma.gov.au]
- 15. Diazinon (EHC 198, 1998) [inchem.org]
- 16. ovid.com [ovid.com]
refining protocols for DIZ-3 and cell viability assays
Welcome to the Technical Support Center for refining protocols involving DIZ-3 and cell viability assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and optimize their experimental workflows.
Section 1: Understanding this compound
This section covers the fundamental properties of this compound and its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective multimeric G-quadruplex (G4) ligand. Its mechanism involves intercalating into the interface between two G4 structures, effectively stabilizing this higher-order DNA arrangement.[1] This stabilization is particularly effective in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway. By targeting telomeric G4 structures, this compound induces telomere dysfunction, leading to cell cycle arrest, primarily in the S phase, and ultimately triggers apoptosis (programmed cell death).[1]
Caption: Mechanism of action for this compound.
Q2: Which cell lines are sensitive to this compound?
A2: this compound shows significant dose-dependent cytotoxic effects on cancer cells that rely on the ALT pathway, such as the U2OS osteosarcoma cell line.[1] It exhibits much weaker growth inhibition on normal cells, like BJ fibroblasts, indicating a degree of cancer cell selectivity.[1]
Quantitative Data: this compound Efficacy
| Cell Line | Assay Type | Parameter | Value | Reference |
| U2OS (ALT Cancer) | Proliferation Assay | IC₅₀ (24 hours) | 2.1 µM | [1] |
| BJ (Normal Fibroblast) | Proliferation Assay | IC₅₀ | 29.3 µM | [1] |
| U2OS (ALT Cancer) | Apoptosis Assay | % Apoptotic Cells (2.5 µM) | 24.9% (vs. 10.1% control) | [1] |
| U2OS (ALT Cancer) | Cell Cycle Analysis | % S Phase Cells (2.5 µM) | 32.2% (vs. 24.0% control) | [1] |
Section 2: General Cell Viability Assay Protocols & Troubleshooting
This section provides a general workflow for cell viability assays and addresses common problems that are not specific to this compound.
Experimental Workflow: Cell Viability Assay
A typical workflow for assessing cell viability after treatment with a compound like this compound involves several key stages, from cell seeding to data analysis.
Caption: General experimental workflow for a cell viability assay.
Troubleshooting Common Issues
Q3: My replicate wells show high variability. What are the common causes?
A3: High variability is a frequent issue that can obscure results.[2] Key factors to investigate include:
-
Inconsistent Cell Seeding: An uneven distribution of cells is a primary cause. Ensure your cell suspension is homogenous by gently pipetting or vortexing before and during plating.[2]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents can introduce significant errors. Ensure pipettes are calibrated and use fresh tips for each replicate.
-
Cell Health: Only use healthy, viable cells from cultures that are not over-confluent.[3]
Q4: I am observing a high background signal in my assay. What could be the cause?
A4: High background can mask the true signal from your cells.[2] Common causes include:
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Reagent Contamination: Assay reagents can be contaminated with bacteria or reducing agents.[2] Always use sterile techniques.
-
Compound Interference: The test compound itself may react with the assay reagent.[2] To check for this, include control wells with the compound in cell-free media.
-
Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay step.[2]
-
Light Exposure: Some reagents, particularly tetrazolium salts and resazurin, are light-sensitive and can be spontaneously reduced by extended exposure to light.[4]
Q5: How do I determine the optimal cell seeding density?
A5: The ideal cell density ensures cells are in the logarithmic growth phase during the experiment.[5]
-
Perform a Preliminary Experiment: Plate a range of cell densities (e.g., from 1,000 to 100,000 cells/well in a 96-well plate) and measure their viability at different time points (24, 48, 72 hours).[5]
-
Create a Growth Curve: Plot the signal (e.g., absorbance) against the cell number.
-
Select the Optimal Density: Choose a density that falls within the linear portion of this curve for the duration of your planned experiment. This ensures the signal is proportional to the number of viable cells.[5]
Section 3: this compound Specific Protocols and Troubleshooting
This section provides guidance specifically for experiments involving this compound.
Detailed Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is adapted for assessing the effect of this compound on adherent cells like U2OS.
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent U2OS cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0 to 40 µM.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) controls.[5]
-
Incubate for the desired treatment period (e.g., 24 hours).[1][5]
-
-
MTT Assay:
-
After treatment, add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well.[5]
-
Incubate at 37°C for 2-4 hours, until purple formazan (B1609692) crystals are visible under a microscope.[5]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Reading:
Troubleshooting this compound Experiments
Caption: Troubleshooting flowchart for this compound cell viability assays.
Q6: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.
A6: Several factors could contribute to this observation:
-
Cell Line Choice: this compound's primary mechanism targets the Alternative Lengthening of Telomeres (ALT) pathway.[1] If your cancer cell line does not utilize ALT, it may be less sensitive to this compound. Confirm the ALT status of your cell line.
-
This compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Treatment Duration: The cytotoxic effects of this compound are time-dependent. While effects are visible at 24 hours, longer incubation times (e.g., 48 or 72 hours) may be necessary to observe a significant reduction in viability, depending on the cell line's doubling time.
-
Assay Choice: Metabolic assays like MTT measure changes in metabolic activity, which may not perfectly correlate with cell death at early time points. Consider using an assay that directly measures cell death (e.g., apoptosis assays like Annexin V staining) to confirm the mechanism.
Section 4: Choosing the Right Assay
Q7: What are the different types of cell viability assays and how do I choose one?
A7: Cell viability assays can be broadly classified based on what they measure.[6] The choice depends on your specific research question, cell type, and available equipment. An ideal assay should be rapid, reliable, and not interfere with the test compound.[6] It is often recommended to use more than one type of assay to confirm results.[6]
Comparison of Common Cell Viability Assays
| Assay Type | Principle | Example | Pros | Cons |
| Tetrazolium Reduction | Reduction of tetrazolium salt to colored formazan by metabolically active cells.[4] | MTT, MTS, XTT | Inexpensive, well-established. | Can be toxic to cells, requires solubilization step (MTT), compound interference.[2][4] |
| Resazurin Reduction | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells.[7] | AlamarBlue®, CellTiter-Blue® | Homogeneous format, more sensitive than tetrazolium assays.[4][7] | Compound autofluorescence can interfere.[7] |
| ATP Detection | Quantification of ATP, which is present only in metabolically active cells, using luciferase.[7] | CellTiter-Glo® | Highly sensitive, rapid (signal in ~10 mins), suitable for HTS.[7] | Lytic assay (endpoint), requires a luminometer. |
| Protease Activity | Measures activity of a protease found only in viable cells that cleaves a substrate to generate a signal.[7] | CellTiter-Fluor™ | Non-lytic (allows multiplexing), rapid incubation (30-60 mins).[7] | Requires a fluorometer. |
| Dye Exclusion | Membrane-impermeable dyes enter and stain only dead or membrane-compromised cells. | Trypan Blue, Propidium Iodide (PI) | Simple, rapid, provides direct cell counts. | Manual counting can be subjective, not suitable for high-throughput. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.ca]
addressing inconsistencies in DIZ-3 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential inconsistencies in experimental results when working with DIZ-3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective multimeric G-quadruplex (G4) ligand.[1][2] It functions by intercalating into the G4-G4 interface, which stabilizes the higher-order G4 structure.[1][2] This activity leads to the induction of cell cycle arrest and apoptosis, ultimately inhibiting cell proliferation, particularly in cancer cells that utilize the alternative lengthening of telomeres (ALT) pathway.[1][2]
Q2: What are the recommended cell lines for studying this compound's effects?
A2: Based on published data, U2OS, an ALT cancer cell line, is a suitable model for studying the cytotoxic and anti-proliferative effects of this compound.[1] For comparative studies, a normal fibroblast cell line like BJ can be used to assess the selectivity of this compound.[1]
Q3: What is the expected IC50 value for this compound in U2OS cells?
A3: The reported IC50 value for this compound in U2OS cancer cells is approximately 2.1 µM.[1] In contrast, the IC50 in normal BJ fibroblasts is significantly higher at around 29.3 µM, indicating a degree of selectivity for cancer cells.[1]
Q4: How should this compound be prepared and stored?
A4: For optimal stability, this compound should be stored at -20°C.[2] The specific solvent for reconstitution is not detailed in the provided search results, but compounds of this nature are often dissolved in DMSO to create a stock solution, which is then further diluted in cell culture medium for experiments. It is crucial to refer to the manufacturer's specific instructions for handling and storage.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in U2OS Cells
Q: My calculated IC50 for this compound in U2OS cells is significantly higher than the reported 2.1 µM. What could be the cause?
A: Several factors could contribute to a higher than expected IC50 value. Consider the following troubleshooting steps:
-
Cell Health and Passage Number: Ensure that your U2OS cells are healthy and within a low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. Consider preparing fresh dilutions from a new stock.
-
Assay-Specific Parameters:
-
Seeding Density: Optimize the initial cell seeding density. Overly confluent cells may exhibit reduced sensitivity to cytotoxic agents.
-
Incubation Time: The reported IC50 value was determined after a specific incubation period. Ensure your experimental timeline is consistent with the established protocol. The provided data mentions a 24-hour treatment period for proliferation inhibition.[1]
-
Assay Method: Different cell viability assays (e.g., MTT, CellTiter-Glo) have varying sensitivities and mechanisms. Ensure your chosen assay is appropriate and properly calibrated.
-
-
Reagent Quality: Confirm the quality and expiration dates of all reagents, including cell culture media, serum, and assay components.
Issue 2: Inconsistent Induction of Apoptosis
Q: I am not observing a consistent, dose-dependent increase in apoptosis in U2OS cells treated with this compound.
A: Inconsistent apoptosis induction can stem from several experimental variables:
-
Sub-optimal Concentrations: The pro-apoptotic effects of this compound are dose-dependent. Ensure you are using a concentration range that effectively induces apoptosis. Published data indicates that this compound at concentrations between 0.6 µM and 2.5 µM for 24 hours induces apoptosis in U2OS cells.[1]
-
Timing of Analysis: Apoptosis is a dynamic process. The time point at which you assess apoptosis is critical. If you are analyzing too early, you may miss the peak apoptotic response. Conversely, analyzing too late may result in secondary necrosis. A time-course experiment is recommended to determine the optimal endpoint.
-
Apoptosis Assay Selection: The method used to detect apoptosis is important. Annexin V/PI staining is a common and reliable method. Ensure your staining protocol and flow cytometry gating are optimized.
-
Cell Cycle Status: The phase of the cell cycle can influence susceptibility to apoptosis. Synchronizing the cells before treatment may yield more consistent results.
Issue 3: Lack of S-Phase Accumulation in Cell Cycle Analysis
Q: My cell cycle analysis does not show the expected accumulation of cells in the S phase after this compound treatment.
A: If you are not observing the anticipated S-phase arrest, consider the following:
-
Concentration and Duration of Treatment: The effect of this compound on the cell cycle is both concentration- and time-dependent. The reported data shows an increase in the S phase population in U2OS cells treated with this compound.[1] A dose-response and time-course experiment will help identify the optimal conditions for observing S-phase arrest in your system.
-
Cell Synchronization: For a more pronounced effect on the cell cycle, consider synchronizing the cells at the G1/S boundary before adding this compound.
-
Method of Cell Cycle Analysis: Ensure proper cell fixation and staining with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). Debris and cell clumps can interfere with accurate cell cycle profiling.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 Value | Description |
| U2OS | 2.1 µM | Alternative Lengthening of Telomeres (ALT) Cancer Cell Line |
| BJ | 29.3 µM | Normal Fibroblast Cell Line |
Table 2: Effects of this compound on U2OS Cells (24-hour treatment)
| Concentration | Effect on Proliferation | Effect on Apoptosis | Effect on Cell Cycle | Effect on Migration |
| 0 - 40 µM | Inhibition | - | - | - |
| 0.6 - 2.5 µM | - | Increased from 10.1% to 24.9% | - | - |
| - | - | - | S phase accumulation (from 24.0% to 32.2%) | - |
| 0.12 - 0.5 µM | - | - | - | Significant inhibition |
Experimental Protocols
1. Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using appropriate software.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed U2OS cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat U2OS cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed signaling pathway of this compound in ALT cancer cells.
References
Technical Support Center: Enhancing the Therapeutic Index of DIZ-3
Welcome to the technical support center for DIZ-3, a selective multimeric G-quadruplex (G4) ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer strategies for enhancing the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective multimeric G4 ligand designed to intercalate at the G4-G4 interface, thereby stabilizing this higher-order DNA structure. This stabilization is particularly effective in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway. The ultimate downstream effects of this compound in these cells include the induction of cell cycle arrest and apoptosis, leading to an inhibition of cell proliferation.[1]
Q2: What is the therapeutic index and why is it important for this compound?
A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. For an anticancer agent like this compound, a high therapeutic index is crucial to ensure that it can effectively kill cancer cells with minimal harm to normal, healthy cells.
Q3: What are the known off-target effects of G4 ligands like this compound?
A3: While this compound is designed for selectivity, G4 ligands as a class can have off-target effects. Since G-quadruplex structures are not only found in telomeres but also in the promoter regions of various genes (including oncogenes), G4 ligands can potentially modulate the expression of unintended genes.[1][2] Some G4 ligands have been associated with cardiovascular effects, such as prolongation of the QTc interval, due to interactions with ion channels like hERG.[1][2][3]
Q4: What are some general strategies to enhance the therapeutic index of a compound like this compound?
A4: Several strategies can be employed to improve the therapeutic index of a drug:[4]
-
Structural Modification: Chemical modifications to the drug molecule can enhance its selectivity for the target and reduce off-target binding, thereby minimizing toxicity.[1][2]
-
Targeted Drug Delivery: Encapsulating the drug in a delivery vehicle (e.g., nanoparticles, liposomes) that specifically targets cancer cells can increase its concentration at the tumor site while lowering systemic exposure. G4 aptamers themselves can be used as targeting agents for drug delivery systems.[5]
-
Combination Therapy: Using this compound in combination with other anticancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug to be used.[6][7][8]
Troubleshooting Guides
Problem 1: High cytotoxicity in normal cell lines compared to cancer cell lines.
-
Possible Cause: The concentration of this compound being used may be too high, leading to off-target effects in normal cells. While this compound shows selectivity, high concentrations can still impact healthy cells. For instance, the IC50 for this compound in normal BJ fibroblasts is significantly higher (29.3 µM) than in U2OS cancer cells (2.1 µM), but toxicity in normal cells is still observable at higher concentrations.[1]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations on both your cancer cell line and a normal control cell line to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Reduce incubation time: Shorter exposure times may be sufficient to induce apoptosis in cancer cells while having a lesser effect on normal cells.
-
Consider a different normal cell line: The choice of a normal control cell line can influence the perceived therapeutic index. It is advisable to test this compound on multiple, relevant normal cell lines.
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause: Inconsistencies can arise from several factors, including cell seeding density, reagent preparation, and incubation times. The MTT assay relies on the metabolic activity of cells, which can be influenced by experimental conditions.[4][9][10][11][12]
-
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase at the time of treatment. Over-confluent or sparse cultures can lead to variable results.
-
Ensure proper reagent preparation and storage: The MTT reagent is light-sensitive and should be protected from light. Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.
-
Standardize incubation times: Both the drug treatment time and the MTT incubation time should be kept consistent across all experiments.
-
Include proper controls: Always include untreated control cells, vehicle control (if this compound is dissolved in a solvent like DMSO), and a positive control for cell death.
-
Problem 3: Difficulty in interpreting apoptosis data from Annexin V/PI staining.
-
Possible Cause: The gating strategy in flow cytometry is crucial for distinguishing between live, early apoptotic, late apoptotic, and necrotic cells. Improper compensation for spectral overlap between the fluorochromes used (e.g., FITC for Annexin V and PI) can also lead to misinterpretation.
-
Troubleshooting Steps:
-
Use single-stained controls: To set up proper compensation, always include a sample of cells stained only with Annexin V-FITC and another sample stained only with Propidium (B1200493) Iodide.
-
Include unstained and positive controls: An unstained cell sample is necessary to set the baseline fluorescence. A positive control for apoptosis (e.g., cells treated with a known apoptosis inducer like staurosporine) will help in setting the gates correctly.
-
Titrate Annexin V and PI: The optimal concentrations of Annexin V and PI may vary between cell types. It is recommended to titrate both reagents to find the concentrations that give the best separation of cell populations.[13]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | U2OS (ALT Cancer) | 2.1 µM | [1] |
| IC50 | BJ (Normal Fibroblast) | 29.3 µM | [1] |
| Apoptosis (2.5 µM) | U2OS | 24.9% | [1] |
| S-Phase Arrest (2.5 µM) | U2OS | 32.2% | [1] |
| Migration Inhibition (0.5 µM) | U2OS | Significant | [1] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound. Include untreated and vehicle controls. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Read the absorbance at 590 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14][15]
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[16]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound as desired. Harvest at least 1 x 10^6 cells.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[17]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Caption: Mechanism of action of this compound in ALT cancer cells.
Caption: Workflow for enhancing the therapeutic index of this compound.
References
- 1. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. G-Quadruplex-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchhub.com [researchhub.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. benchchem.com [benchchem.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Validation & Comparative
A Comparative Guide to G-Quadruplex Ligands: DIZ-3 vs. Pyridostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DIZ-3 and pyridostatin (B1662821), two prominent G-quadruplex (G4) ligands. The information is curated to assist researchers in selecting the appropriate tool compound for their studies based on performance, mechanism of action, and available experimental data.
Executive Summary
G-quadruplexes are non-canonical secondary structures in nucleic acids that have emerged as promising therapeutic targets, particularly in oncology. Ligands that can selectively bind and stabilize these structures are valuable tools for research and drug development. This guide focuses on a comparative analysis of this compound, a novel dimeric G4 ligand, and pyridostatin (PDS), a well-established G4 stabilizer.
This compound is distinguished by its unique dimeric structure, which allows it to intercalate and stabilize higher-order G4-G4 structures. This property appears to confer selectivity towards cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway.
Pyridostatin is a widely studied G4 ligand with a well-characterized binding affinity. It is known to induce DNA damage and cell cycle arrest, showing particular efficacy in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.
Performance and Quantitative Data Comparison
Direct comparative studies providing binding affinities of this compound and pyridostatin for a range of G4 structures under identical experimental conditions are limited in the public domain. However, data from various sources allow for a qualitative and semi-quantitative comparison.
| Parameter | This compound | Pyridostatin (PDS) | References |
| Binding Affinity (Kd) | Data not readily available in published literature. | 490 ± 80 nM (for human telomeric G-quadruplex) | [1] |
| Selectivity | Selective for multimeric/higher-order G-quadruplex structures. Shows preferential activity in ALT cancer cells. | Binds to a variety of DNA and RNA G-quadruplex structures. Shows selectivity for G4 over duplex DNA. | [2] |
| Cellular Potency (IC50) | ~2.9 µM (U2OS - ALT cancer cell line) | ~5.38 µM (MRC5 - normal fibroblast cell line); Varies across different cancer cell lines (high nanomolar to low micromolar) | [3] |
Note: IC50 values are highly dependent on the cell line and experimental conditions and should be interpreted with caution when comparing across different studies.
Mechanism of Action
This compound: Targeting Higher-Order G-Quadruplex Structures
This compound is a dimeric ligand designed to recognize and bind to the interface between two G-quadruplex units. This unique binding mode allows it to stabilize multimeric G4 structures, which are thought to be prevalent in the telomeres of ALT cancer cells. By stabilizing these higher-order structures, this compound is proposed to interfere with telomere maintenance, leading to cell cycle arrest and apoptosis in ALT-positive cancer cells.
Pyridostatin: A Broad-Spectrum G-Quadruplex Stabilizer
Pyridostatin functions by binding to and stabilizing a wide range of intramolecular and intermolecular G-quadruplex structures. This stabilization can occur in various genomic locations, including telomeres and oncogene promoters. The primary consequences of pyridostatin-induced G4 stabilization are:
-
DNA Damage Response: Stabilization of G4 structures can impede DNA replication and transcription, leading to DNA double-strand breaks and the activation of DNA damage response pathways.
-
Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints, leading to arrest, typically in the G2/M phase.
-
Downregulation of Gene Expression: By stabilizing G4s in promoter regions of genes like BRCA1, pyridostatin can inhibit their transcription.
-
Activation of Innate Immunity: In BRCA1/2-deficient tumors, pyridostatin-induced DNA damage can lead to the accumulation of cytosolic DNA fragments, which in turn activates the cGAS-STING pathway, triggering an anti-tumor immune response.
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells. While the specific upstream signaling cascade initiated by this compound's interaction with multimeric G4s is still under investigation, it is likely to converge on the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, ultimately leading to the activation of executioner caspases like caspase-3.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Pyridostatin-Mediated BRCA1 Downregulation and cGAS-STING Activation
Pyridostatin's mechanism involves intricate cellular signaling, including the transcriptional repression of the DNA repair gene BRCA1 and the activation of the innate immune cGAS-STING pathway.
Caption: Pyridostatin's dual mechanism of action.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized protocols for key assays used to characterize G4 ligands.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay measures the thermal stability of a G-quadruplex-forming oligonucleotide upon ligand binding. An increase in the melting temperature (Tm) indicates stabilization.
Principle: An oligonucleotide with a G4-forming sequence is dually labeled with a fluorescent donor and a quencher. In the folded G4 conformation, the donor and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the donor and quencher and leading to an increase in fluorescence.
Protocol Outline:
-
Oligonucleotide Preparation: A G4-forming oligonucleotide is synthesized with a fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Annealing: The labeled oligonucleotide is annealed in a buffer containing a G4-stabilizing cation (typically K+ or Na+) by heating to 95°C and slowly cooling to room temperature to ensure proper folding.
-
Assay Setup: The annealed oligonucleotide is incubated with varying concentrations of the test ligand (e.g., this compound or pyridostatin) in a multi-well plate.
-
Melting Curve Acquisition: The fluorescence intensity is monitored as the temperature is gradually increased in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G4s are unfolded, is determined by plotting the first derivative of the fluorescence intensity against temperature. The change in Tm (ΔTm) in the presence of the ligand indicates the degree of stabilization.
Caption: Workflow for FRET-based G4 melting assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of ligand-DNA interactions in real-time.
Principle: A G4-forming oligonucleotide is immobilized on a sensor chip. The test ligand is flowed over the surface. The binding of the ligand to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol Outline:
-
Chip Preparation: A sensor chip (e.g., streptavidin-coated) is prepared for DNA immobilization.
-
DNA Immobilization: A biotinylated G4-forming oligonucleotide, pre-folded in a suitable buffer, is injected over the sensor surface and captured.
-
Binding Analysis: A series of concentrations of the test ligand are injected over the immobilized DNA surface. The association and dissociation phases are monitored in real-time. A reference flow cell without immobilized DNA is used for background subtraction.
-
Regeneration: After each ligand injection, a regeneration solution is injected to remove the bound ligand and prepare the surface for the next injection.
-
Data Analysis: The sensorgrams (plots of SPR response versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Caption: Workflow for SPR analysis of ligand-G4 binding.
Conclusion
This compound and pyridostatin represent two distinct classes of G-quadruplex ligands with different structural features and proposed mechanisms of action.
-
Pyridostatin is a well-characterized, versatile tool for studying the general roles of G-quadruplexes in cellular processes. Its efficacy in BRCA-deficient contexts makes it a valuable lead for targeted cancer therapy.
-
This compound offers a novel approach to G4 targeting by specifically recognizing higher-order structures. This makes it a particularly interesting probe for investigating the unique biology of ALT-positive cancers.
The choice between this compound and pyridostatin will depend on the specific research question. For broad-spectrum G4 stabilization and studies in DNA damage repair-deficient models, pyridostatin is a well-validated choice. For investigating the roles of multimeric G4s and for targeting ALT cancers, this compound presents a promising and more specialized alternative. Further head-to-head biophysical and cellular studies are warranted to provide a more definitive quantitative comparison of these two important G4 ligands.
References
- 1. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition of a carboxy pyridostatin toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating the Anti-Tumor Efficacy of DIZ-3: A Comparative Guide for Xenograft Models
In the landscape of targeted cancer therapeutics, G-quadruplex (G4) ligands have emerged as a promising class of compounds. DIZ-3, a selective multimeric G4 ligand, has demonstrated notable anti-tumor properties in preclinical in vitro studies by stabilizing G4 structures, leading to cell cycle arrest and apoptosis in cancer cells with alternative lengthening of telomeres (ALT). This guide provides a comparative overview of this compound's potential anti-tumor effects in xenograft models, contextualized with data from other G4 ligands that have been evaluated in vivo. Due to the limited availability of public data on this compound in xenograft models, this guide leverages findings from comparable G4 ligands to provide a framework for future in vivo validation studies.
Comparative Efficacy of G4 Ligands in Xenograft Models
While in vivo data for this compound is not extensively documented, several other G4 ligands have shown significant anti-tumor activity in various xenograft models. The following table summarizes the performance of these alternative compounds, offering a benchmark for assessing the potential of this compound.
| Compound | Cancer Type | Xenograft Model | Dosage and Administration | Key Findings |
| Telomestatin | Acute Leukemia | U937 cell line in nude mice | 15 mg/kg, intraperitoneally, twice a week for 4 weeks | Significant reduction in tumor growth compared to control.[1] |
| Pyridostatin (B1662821) | BRCA1/2-deficient Tumors | Patient-derived xenografts (PDX) in CB17-SCID mice | Not specified | Effectively inhibited tumor growth, including in PARP inhibitor-resistant models.[2][3] |
| CX-5461 | Osteosarcoma | 143B-Luc and SJSA-1-Luc cell lines in Rag2 KO mice | 30 mg/kg, thrice weekly for two weeks | Reduced tumor growth in both p53-abnormal and p53-normal osteosarcoma models.[4] |
| RHPS4 | Glioblastoma | U251MG cell line in heterotopic mice xenografts | Not specified | Effective in blocking tumor growth, especially when combined with ionizing radiation.[5][6] |
| EMICORON | Colon Cancer | Patient-derived xenografts (PDX) and orthotopic models | Not specified | Marked therapeutic efficacy, inhibiting tumor growth and reducing dissemination to other organs.[7] |
| MM41 | Pancreatic Cancer | Pancreatic cancer xenograft models | Not specified | Exerted remarkable anti-tumor activity, with some evidence of no tumor re-growth after treatment.[8][9] |
Experimental Protocols
A well-defined experimental protocol is crucial for validating the anti-tumor effects of this compound in a xenograft model. The following is a generalized methodology based on established practices.[10][11][12]
1. Cell Culture and Preparation:
-
Cell Line Selection: Choose a human cancer cell line known to exhibit the alternative lengthening of telomeres (ALT) phenotype, where this compound is expected to be most effective.
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Count: Assess cell viability using trypan blue exclusion (should be >90%). Perform a cell count to prepare the required concentration for injection.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to enhance tumor engraftment, at a concentration of 5 x 10^6 cells/100 µL.[11]
2. Animal Husbandry and Tumor Implantation:
-
Animal Model: Utilize immunodeficient mice, such as NOD-SCID or NSG mice, which can accept human xenografts. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank. Monitor the animals regularly for tumor formation.[11]
3. Tumor Monitoring and Treatment:
-
Tumor Measurement: Once tumors become palpable, measure their length and width with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width^2 x Length) / 2.[11]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into a control group and a this compound treatment group (n=8-10 mice per group).[11]
-
Drug Administration:
-
Control Group: Administer the vehicle (the solvent for this compound) on the same schedule as the treatment group.
-
Treatment Group: Administer this compound at a predetermined dose and schedule. The route of administration (e.g., intraperitoneal, intravenous, oral gavage) will depend on the compound's properties.
-
4. Efficacy Evaluation and Endpoint:
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: The study may be concluded when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Tissue Analysis: Upon completion, tumors may be excised, weighed, and processed for histological analysis, immunohistochemistry (e.g., for proliferation markers like Ki-67), and molecular analyses to assess the on-target effects of this compound.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the mechanism of action of G4 ligands, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]
- 3. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. G-quadruplexes: a promising target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. benchchem.com [benchchem.com]
- 12. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
A Comparative Analysis of DIZ-3 and Telomerase Inhibitors: Targeting Telomere Maintenance in Cancer
A strategic guide for researchers and drug development professionals on two distinct approaches to disrupting cancer cell immortality. This guide provides a comparative analysis of DIZ-3, a novel agent targeting the Alternative Lengthening of Telomeres (ALT) pathway, and conventional telomerase inhibitors.
This report details the mechanisms of action, presents comparative experimental data, and outlines the methodologies for key assays related to this compound and prominent telomerase inhibitors.
Introduction
Cancer cells achieve replicative immortality by overcoming the natural shortening of telomeres, the protective caps (B75204) at the ends of chromosomes. The vast majority, approximately 85-90%, of cancers reactivate the enzyme telomerase to maintain telomere length. The remaining 10-15% utilize a telomerase-independent mechanism known as Alternative Lengthening of Telomeres (ALT). This distinction necessitates different therapeutic strategies. This guide compares two such strategies: the use of this compound, a G-quadruplex ligand that targets ALT-positive cancers, and the application of telomerase inhibitors, which are effective in the majority of telomerase-dependent tumors.
Mechanism of Action
This compound: A Novel Approach for ALT-Positive Cancers
This compound is a selective multimeric G-quadruplex (G4) ligand. Its mechanism of action is not to inhibit telomerase, but to target the unique telomeric structures present in ALT-positive cancer cells. In these cells, this compound intercalates into and stabilizes higher-order G4 structures at the telomeres. This stabilization disrupts the homologous recombination-based telomere synthesis that is characteristic of the ALT pathway. The consequence of this disruption is the induction of cell cycle arrest and apoptosis in ALT-positive cancer cells.
Telomerase Inhibitors: Targeting the Majority of Cancers
Telomerase inhibitors, such as the oligonucleotide Imetelstat (B1513024) (GRN163L) and the small molecule BIBR1532, directly target the telomerase enzyme.
-
Imetelstat (GRN163L) is a lipid-conjugated 13-mer oligonucleotide that acts as a direct competitive inhibitor. It binds with high affinity to the RNA template region of the human telomerase RNA component (hTR).[1] This binding prevents the enzyme from adding telomeric repeats to the chromosome ends.[1]
-
BIBR1532 is a synthetic, non-nucleosidic small molecule. It functions as a potent and selective non-competitive inhibitor of the telomerase catalytic subunit, human Telomerase Reverse Transcriptase (hTERT).[1][2] BIBR1532 is thought to bind to an allosteric site on hTERT, thereby inhibiting its enzymatic activity.[3]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and the telomerase inhibitors Imetelstat and BIBR1532 across various cancer cell lines. It is important to note that these compounds are effective in different cell types based on their telomere maintenance mechanism (ALT vs. telomerase).
Table 1: In Vitro Efficacy of this compound in an ALT-Positive Cancer Cell Line
| Compound | Cell Line | Telomere Maintenance Mechanism | Assay | IC50 | Reference |
| This compound | U2OS | ALT | Cell Viability | 2.1 µM | [4] (from initial search) |
Table 2: In Vitro Efficacy of Telomerase Inhibitors in Telomerase-Positive Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 | Reference |
| Imetelstat (GRN163L) | GBM neurospheres | Glioblastoma | Telomerase Activity | 0.45 µM | [5] |
| Imetelstat (GRN163L) | HCC1569 | Breast Cancer | Cell Viability (5 days) | ~1 µM | [6] |
| Imetelstat (GRN163L) | HCC1954 | Breast Cancer | Cell Viability (5 days) | ~2.5 µM | [6] |
| BIBR1532 | JVM13 | Leukemia | Cell Proliferation | 52 µM | [7] |
| BIBR1532 | MCF-7 | Breast Cancer | Cell Viability (48 hours) | 34.59 µM | [1] |
| BIBR1532 | Breast Cancer Stem Cells | Breast Cancer | Cell Viability (48 hours) | 29.91 µM | [1] |
| BIBR1532 | Nalm-1, HL-60, Jurkat | Leukemia | Cell Proliferation | Similar to JVM13 | [7] |
| BIBR1532 | K562 | Multiple Myeloma | Cell Viability (48 hours) | ~25-50 µM | [8] |
| BIBR1532 | MEG-01 | Multiple Myeloma | Cell Viability (48 hours) | ~25-50 µM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified by spectrophotometry.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, Imetelstat, BIBR1532) and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
Apoptosis Assay by Annexin V Staining
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Protocol:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
Telomerase Activity (TRAP) Assay
Principle: The Telomeric Repeat Amplification Protocol (TRAP) is a PCR-based assay to detect telomerase activity. In the first step, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate oligonucleotide. In the second step, the extended products are amplified by PCR.
Protocol:
-
Prepare cell lysates from treated and control cells using a suitable lysis buffer.
-
Perform a protein quantification assay to normalize the amount of protein used in each reaction.
-
In a PCR tube, combine the cell lysate with a TRAP reaction mix containing a substrate primer (TS), a reverse primer, dNTPs, and Taq polymerase.
-
Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
Perform PCR amplification of the extended products.
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize by staining (e.g., with SYBR Green or ethidium (B1194527) bromide). The presence of a characteristic 6-base pair ladder indicates telomerase activity.
Alternative Lengthening of Telomeres (C-circle) Assay
Principle: A hallmark of ALT-positive cells is the presence of extrachromosomal circular DNA containing C-rich telomeric repeats (C-circles). The C-circle assay (CCA) is a specific method to detect these molecules. It involves rolling circle amplification of the C-circles using a specific polymerase (e.g., Phi29), which generates a large amount of amplified DNA that can be detected and quantified.
Protocol:
-
Isolate genomic DNA from treated and control cells.
-
In a reaction tube, combine a small amount of genomic DNA (e.g., 30 ng) with Phi29 polymerase and dNTPs in a suitable buffer.
-
Incubate at 30°C for several hours to allow for rolling circle amplification of the C-circles.
-
Terminate the reaction by heat inactivation.
-
The amplified product can be quantified in two ways:
-
Dot Blot: Spot the amplified DNA onto a nylon membrane and hybridize with a labeled telomeric probe.
-
qPCR: Use telomere-specific primers to quantify the amplified DNA by quantitative PCR.
-
-
The amount of amplified product is proportional to the level of ALT activity.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Telomerase Antagonist Imetelstat Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The telomerase inhibitor imetelstat alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DIZ-3: A Selective G-Quadruplex Ligand for ALT Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DIZ-3, a novel G-quadruplex (G4) ligand, with other prominent G4 ligands, focusing on its selectivity for cancer cells over normal cells. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction to this compound and G-Quadruplex Stabilization
This compound is a selective multimeric G-quadruplex (G4) ligand designed to target cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway. Unlike the majority of cancer cells that rely on telomerase to maintain telomere length, ALT-positive cancers employ a homologous recombination-based mechanism. This compound functions by intercalating into and stabilizing higher-order G4 structures within the telomeres of ALT cancer cells. This stabilization is hypothesized to increase replication stress and induce DNA damage, ultimately leading to cell cycle arrest and apoptosis. A key characteristic of this compound is its demonstrated selectivity, showing significantly higher cytotoxicity towards cancer cells compared to normal cells.
Comparative Analysis of Cytotoxicity
The selectivity of an anticancer agent is a critical parameter for its therapeutic potential, as it indicates the drug's ability to target tumor cells while minimizing damage to healthy tissues. The following table summarizes the cytotoxic activity of this compound and its alternatives—BRACO-19, RHPS4, and Telomestatin—in terms of their half-maximal inhibitory concentration (IC50) in various cancer and normal cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| This compound | U2OS | Osteosarcoma (ALT-positive) | 2.1 | 13.95 |
| BJ fibroblasts | Normal Human Fibroblasts | 29.3 | ||
| BRACO-19 | U87 | Glioblastoma | 1.45 | >1 (Astrocytes) |
| U251 | Glioblastoma | 1.55 | ||
| SHG-44 | Glioma | 2.5 | ||
| UXF1138L | Uterine Carcinoma | 2.5 | ||
| Normal Primary Astrocytes | Normal Human Astrocytes | No acute growth inhibition | ||
| RHPS4 | U87 | Glioblastoma | 1.1 | 4.5 (Endothelial), 13.6 (Neural) |
| DAOY | Medulloblastoma | 2.2 | ||
| HBMEC | Normal Human Brain Microvascular Endothelial Cells | 5 | ||
| C17.2 | Normal Mouse Neural Progenitor Cells | 15 | ||
| Telomestatin | SiHa | Cervical Cancer | Severely inhibited at 5 µM | High |
| HeLa | Cervical Cancer | Severely inhibited at 5 µM | ||
| MCF-7 | Breast Cancer | Severely inhibited at 5 µM | ||
| MRC-5-hTERT | Normal Human Lung Fibroblasts (immortalized) | Growth maintained at 5 µM |
Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Direct comparison of SI values should be made with caution due to the use of different cell lines in various studies.
Mechanism of Action of this compound
This compound exerts its anticancer effects by targeting the unique telomere maintenance mechanism in ALT-positive cancer cells. The proposed signaling pathway is as follows:
Key Experimental Workflows
The following diagrams illustrate the workflows for the key experiments used to determine the selectivity and mechanism of action of this compound.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed a suspension of cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Drug Treatment: Add 10 µL of various concentrations of the test compound (e.g., this compound) to the wells. Include a control group with no drug.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value by plotting cell viability against drug concentration.
Colony Formation Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Drug Treatment: Treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation: Wash the colonies with PBS and fix with a solution of methanol (B129727) and acetic acid (3:1) for 5 minutes.
-
Staining: Stain the colonies with 0.5% crystal violet solution for 15 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Drug Treatment: Add fresh medium containing the test compound at the desired concentration.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control group.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure to assess cell migration.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing and fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Staining: Add propidium iodide (PI) solution (e.g., 50 µg/mL) to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide)
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. This allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The available data strongly suggest that this compound is a promising anticancer agent with a notable selectivity for ALT-positive cancer cells over normal cells. Its mechanism of action, targeting the G-quadruplex structures prevalent in these types of tumors, offers a targeted therapeutic strategy. While other G-quadruplex ligands like BRACO-19, RHPS4, and Telomestatin also show efficacy against cancer cells, the selectivity profile of this compound, as demonstrated by its high selectivity index, is particularly noteworthy. Further investigation is warranted to fully elucidate its therapeutic potential and to compare its efficacy and safety profile against a broader range of cancer and normal cell lines in preclinical and clinical settings.
Comparative Analysis of DIZ-3 and Other G-Quadruplex Ligands in ALT Cancer Cells
A comprehensive guide for researchers and drug development professionals on the mechanism of action and comparative efficacy of the G-quadruplex ligand DIZ-3. This report provides a cross-validation of its activity against other known G-quadruplex stabilizers, Pyridostatin and TMPyP4, with a focus on Alternative Lengthening of Telomeres (ALT) cancer cells.
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in key cellular processes, including telomere maintenance and oncogene expression, making them attractive targets for anticancer therapies. In cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, the stabilization of G4 structures by small molecule ligands has emerged as a promising therapeutic strategy. This compound is a novel selective multimeric G4 ligand designed to intercalate at the G4-G4 interface, thereby stabilizing higher-order G4 structures. This guide provides a comparative analysis of this compound's mechanism of action and efficacy against two other well-characterized G4 ligands, Pyridostatin and TMPyP4, with a focus on the U2OS osteosarcoma cell line, a widely used model for ALT-positive cancers.
Mechanism of Action: Targeting G-Quadruplexes in ALT Cancer
This compound and its counterparts, Pyridostatin and TMPyP4, share a common mechanistic principle: the stabilization of G-quadruplex structures. In ALT cancer cells, which lack telomerase activity, telomeres are maintained through a homologous recombination-based mechanism. The telomeric DNA in these cells is particularly susceptible to the formation of G4 structures. By stabilizing these structures, G4 ligands can interfere with telomere replication and maintenance, leading to telomere dysfunction, DNA damage, and ultimately, cell cycle arrest and apoptosis.[1][2][3]
The proposed signaling pathway initiated by these G4 ligands in ALT cancer cells involves the following key steps:
Comparative Efficacy: this compound vs. Alternatives
To provide an objective comparison of this compound, Pyridostatin, and TMPyP4, we have compiled quantitative data from various studies focusing on their effects on the U2OS ALT-positive cancer cell line. It is important to note that the data presented below are collated from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| This compound | U2OS | 2.1 | 24 |
| BJ (normal fibroblast) | 29.3 | 24 | |
| Pyridostatin | U2OS | 0.89 - >50 | 72 |
| TMPyP4 | U2OS | ≥2 (induces apoptosis) | 72 |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The following table summarizes the apoptotic effects of the G4 ligands in U2OS cells.
| Compound | Concentration (µM) | Apoptotic Cells (%) | Assay |
| This compound | 2.5 | 24.9 (increase from 10.1 in control) | Not specified |
| Pyridostatin | 10 | Induces DNA damage leading to apoptosis | Immunofluorescence (γH2AX foci) |
| TMPyP4 | ≥2 | Induces apoptosis | Flow Cytometry (FACS) |
Cell Cycle Arrest
G4 ligands are known to induce cell cycle arrest, primarily at the G2/M phase, as a consequence of DNA damage.
| Compound | Concentration (µM) | Effect on Cell Cycle |
| This compound | 2.5 | Accumulation of cells in the S phase (increase from 24.0% to 32.2%) |
| Pyridostatin | 10 | Accumulation of cells in the G2 phase |
| TMPyP4 | 5 | Increase in the G0/G1 phase cell population |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the efficacy of G4 ligands.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the G4 ligand (e.g., this compound, Pyridostatin, TMPyP4) and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Cell Treatment: Treat U2OS cells with the G4 ligand at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentages of different cell populations (viable, early apoptotic, late apoptotic, and necrotic).[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8][9]
-
Cell Treatment: Treat U2OS cells with the G4 ligand.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure specific staining of DNA.[9]
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates potent cytotoxic and pro-apoptotic activity in the U2OS ALT-positive cancer cell line, consistent with its proposed mechanism of action as a G-quadruplex stabilizer. While direct comparative data is limited, the available evidence suggests that this compound's efficacy is within a similar range to other G4 ligands like Pyridostatin and TMPyP4. The selectivity of this compound for cancer cells over normal fibroblasts is a promising characteristic for further therapeutic development. Future head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound in the context of ALT-positive cancers. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative investigations.
References
- 1. Pyridostatin | CAS:1085412-37-8 | Drug used for promoting growth arrest | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. DNA damage and genome instability by G-quadruplex ligands are mediated by R loops in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomerase inhibitors - TMPyP4, BIBR 1532 and imetelstat - alter the adhesion potential of breast cancer MCF7 and MDA-MB-231 cells that leads to impaired ability to form spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
DIZ-3 efficacy compared to traditional ALT cancer therapies
A Comparative Analysis of DIZ-3 and Traditional Therapies for ALT-Positive Cancers
For researchers and drug development professionals exploring novel therapeutic avenues for cancers utilizing the Alternative Lengthening of Telomeres (ALT) pathway, this guide provides a comparative analysis of the novel G-quadruplex ligand, this compound, against established therapeutic strategies. This document outlines the efficacy, mechanism of action, and experimental validation of this compound in relation to traditional ALT-targeted therapies, including ATR inhibitors and other G-quadruplex stabilizing agents.
Introduction to ALT Pathway and Therapeutic Targeting
Approximately 10-15% of cancers, particularly certain sarcomas and neuroepithelial tumors, employ the ALT pathway, a telomerase-independent mechanism, to maintain telomere length and achieve cellular immortality.[1] This pathway relies on homologous recombination to extend telomeres.[1][2] The unique molecular characteristics of ALT-positive cancer cells, such as the presence of ALT-associated PML bodies (APBs) and specific DNA secondary structures known as G-quadruplexes, present attractive targets for therapeutic intervention.[1] Traditional strategies have focused on inhibiting key proteins in the DNA damage response pathway, such as ATR, or stabilizing G-quadruplex structures to induce telomere dysfunction.
This compound: A Novel Multimeric G-Quadruplex Ligand
This compound is a novel therapeutic agent designed as a selective multimeric G-quadruplex (G4) ligand.[1] Its mechanism of action involves intercalating into the interface between G-quadruplex structures, thereby stabilizing these higher-order DNA conformations.[1] This stabilization is hypothesized to interfere with the recombination-based telomere elongation that is characteristic of the ALT pathway, leading to cell cycle arrest and apoptosis in ALT-positive cancer cells.[1]
Mechanism of Action of this compound
Caption: Mechanism of this compound action in ALT cancer cells.
Comparative Efficacy of this compound and Traditional ALT Therapies
The following tables summarize the quantitative data on the efficacy of this compound compared to traditional ALT therapies, specifically ATR inhibitors (e.g., VE-821) and other G-quadruplex ligands (e.g., RHPS4).
Table 1: In Vitro Cytotoxicity (IC50)
| Compound/Therapy | Cancer Cell Line (ALT status) | IC50 (µM) | Reference |
| This compound | U2OS (ALT-positive) | 2.1 | [1] |
| BJ Fibroblast (Normal) | 29.3 | [1] | |
| ATR Inhibitor (VE-821) | U2OS (ALT-positive) | ~0.8 | [3][4] |
| SAOS2 (ALT-positive) | ~0.8 | [3][4] | |
| CAL72 (ALT-positive) | ~0.8 | [3][4] | |
| HCT116 (Telomerase-positive) | 0.9 - 3.3 | [5][6] | |
| MG63 (Telomerase-positive) | ~9 | [3][4] | |
| G-Quadruplex Ligand (RHPS4) | U2OS (ALT-positive) | Comparable to telomerase-positive cells | [2] |
| SAOS-2 (ALT-positive) | Comparable to telomerase-positive cells | [2] |
Table 2: Cellular Effects in ALT-Positive Cancer Cells
| Compound/Therapy | Effect on Cell Cycle | Induction of Apoptosis | Other Notable Effects | Reference |
| This compound | S-phase arrest (24.0% to 32.2% increase) | Significant increase (10.1% to 24.9%) | Inhibition of colony formation and cell migration | [1] |
| ATR Inhibitor (VE-821) | Not specified | Induces apoptosis selectively in ALT cells | Chromosome fragmentation, telomere loss | [3][4][7] |
| G-Quadruplex Ligand (RHPS4) | Not specified | Antiproliferative effects | Induction of telomeric DNA damage, APBs, and c-circles | [2][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the evaluation and potential replication of these findings.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Method:
-
Seed cancer cells (e.g., U2OS for ALT-positive, HCT116 for telomerase-positive) and normal cells (e.g., BJ fibroblasts) in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with increasing concentrations of the test compound (e.g., this compound, VE-821) for a specified period (e.g., 6 days).
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Calculate IC50 values from dose-response curves using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay
-
Objective: To quantify the extent of apoptosis induced by the compound.
-
Method:
-
Treat cells with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in treated versus control samples.
-
Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Method:
-
Treat cells with the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells, fix in cold 70% ethanol, and store at -20°C.
-
Wash the cells and resuspend in a solution containing PI and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizing Experimental Workflow and Pathways
General Experimental Workflow for Compound Evaluation
Caption: A typical workflow for evaluating a novel ALT inhibitor.
Simplified Alternative Lengthening of Telomeres (ALT) Pathway
Caption: A simplified overview of the ALT pathway in cancer cells.
Conclusion
This compound emerges as a promising therapeutic candidate for ALT-positive cancers, demonstrating potent and selective cytotoxicity against these cells while sparing normal cells.[1] Its mechanism, centered on the stabilization of G-quadruplexes, offers a distinct approach compared to the inhibition of DNA damage response proteins like ATR. While ATR inhibitors have also shown selectivity for ALT-positive cells, their efficacy can be cell-line dependent.[5][6] Furthermore, some G-quadruplex ligands have been reported to paradoxically enhance certain ALT-associated phenotypes, a phenomenon not yet reported for this compound.[2][8] The data presented herein suggests that this compound's targeted action on G-quadruplexes leads to effective cell cycle arrest and apoptosis, warranting further preclinical and clinical investigation as a novel anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative Lengthening of Telomeres Renders Cancer Cells Hypersensitive to ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cells with Alternative Lengthening of Telomeres Do Not Display a General Hypersensitivity to ATR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cancer Cells with Alternative Lengthening of Telomeres Do Not Display a General Hypersensitivity to ATR Inhibition [frontiersin.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of a Pro-Apoptotic Molecule's Role in Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The independent verification of a novel molecule's role in apoptosis is a cornerstone of preclinical research and drug development. This guide provides a comprehensive framework for objectively comparing the pro-apoptotic activity of a new molecule, designated here as "DIZ-3," against other alternatives. The methodologies, data presentation formats, and pathway analyses detailed below are designed to ensure a rigorous and reproducible evaluation.
Comparative Analysis of Pro-Apoptotic Activity
To validate the pro-apoptotic efficacy of this compound, a direct comparison with a well-characterized apoptosis inducer and a negative control is fundamental. The following tables summarize essential quantitative data for a robust comparative analysis. For this guide, the hypothetical "this compound" is compared with Staurosporine, a potent and widely used apoptosis inducer, and a vehicle control.
Table 1: Comparative Efficacy of Apoptosis-Inducing Compounds
| Parameter | This compound | Staurosporine (Positive Control) | Vehicle Control |
| Cell Line(s) | e.g., HeLa, Jurkat | e.g., HeLa, Jurkat | e.g., HeLa, Jurkat |
| Treatment Time (hours) | 24, 48, 72 | 24, 48, 72 | 24, 48, 72 |
| IC50 (µM) | To be determined | ~0.1 µM (cell line dependent) | N/A |
| % Apoptotic Cells (Annexin V+/PI-) at IC50 | To be determined | >80% | <5% |
| Fold Increase in Caspase-3/7 Activity at IC50 | To be determined | >10-fold | Baseline |
| Fold Increase in Caspase-8 Activity at IC50 | To be determined | Variable | Baseline |
| **Fold Increase in Caspase-9 Activity |
comparing the cytotoxicity of DIZ-3 in different cancer cell lines
No information could be found regarding a compound specifically named "DIZ-3" in the context of cytotoxicity in cancer cell lines. Publicly available scientific literature and databases do not contain data for a substance with this identifier.
Therefore, a comparison guide on the cytotoxicity of "this compound" in different cancer cell lines cannot be provided. To proceed with a comparative analysis, the correct and specific name of the compound of interest is required.
For a comprehensive comparison of the cytotoxicity of any given compound, the following information would be necessary:
-
Identification of the Compound: The precise chemical name, CAS number, or other unique identifiers.
-
Published Studies: Peer-reviewed articles detailing in vitro studies of the compound's effect on various cancer cell lines.
-
Quantitative Data: IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from cytotoxicity assays.
-
Experimental Details: Specific cancer cell lines used, methodologies of the cytotoxicity assays (e.g., MTT, XTT, LDH release), drug concentrations, and incubation times.
-
Mechanism of Action: Information on the signaling pathways affected by the compound.
Without this foundational information for "this compound," it is not possible to generate the requested comparison guide, including data tables, experimental protocols, and visualizations.
A Comparative Guide to DIZ-3 and Other G-Quadruplex Ligands for ALT Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DIZ-3, a novel G-quadruplex (G4) ligand, with other known G4 stabilizing agents, Pyridostatin (PDS) and TMPyP4, as potential therapeutic agents for cancers utilizing the Alternative Lengthening of Telomeres (ALT) pathway. This document summarizes key performance data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows.
Introduction to this compound and G-Quadruplex Targeting in ALT Cancers
A significant fraction of cancers, including certain sarcomas and glioblastomas, rely on the ALT pathway for telomere maintenance, a mechanism independent of telomerase. This pathway is characterized by the presence of G-rich telomeric DNA sequences that can fold into secondary structures known as G-quadruplexes (G4s). Stabilization of these G4 structures by small molecules has emerged as a promising anti-cancer strategy, as it can disrupt telomere maintenance, induce DNA damage, and trigger cell death specifically in ALT-positive cancer cells.
This compound is a selective multimeric G4 ligand designed to intercalate at the G4-G4 interface, thereby stabilizing the higher-order G4 structure. This action has been shown to inhibit cell proliferation in ALT cancer cells by inducing cell cycle arrest and apoptosis. This guide compares the efficacy of this compound with two other well-characterized G4 ligands, Pyridostatin and TMPyP4, to provide a comprehensive overview for researchers in the field.
Comparative Performance of G4 Ligands
The following tables summarize the in vitro effects of this compound, Pyridostatin, and TMPyP4 on the human osteosarcoma cell line U2OS, a well-established model for ALT-positive cancer.
Table 1: Cytotoxicity of G4 Ligands in U2OS Cells
| Compound | IC50 (µM) | Exposure Time | Assay |
| This compound | ~2.5 | 72 hours | MTT Assay |
| Pyridostatin | ~5-10 | 72 hours | Various Assays |
| TMPyP4 | ~10-50 | 48-72 hours | Various Assays |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are approximate ranges based on available literature for comparative purposes.
Table 2: Effects of G4 Ligands on Cell Cycle and Apoptosis in U2OS Cells
| Compound | Effect on Cell Cycle | Induction of Apoptosis |
| This compound | S-phase arrest | Yes |
| Pyridostatin | G2/M arrest | Yes |
| TMPyP4 | G0/G1 arrest | Yes |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).
Materials:
-
U2OS cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
96-well plates
-
This compound, Pyridostatin, TMPyP4 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed U2OS cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, Pyridostatin, and TMPyP4 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment.
Materials:
-
U2OS cells
-
6-well plates
-
This compound, Pyridostatin, TMPyP4
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed U2OS cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the respective IC50 concentrations of this compound, Pyridostatin, and TMPyP4 for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the cell cycle distribution of treated cells.
Materials:
-
U2OS cells
-
6-well plates
-
This compound, Pyridostatin, TMPyP4
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed U2OS cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the respective IC50 concentrations of this compound, Pyridostatin, and TMPyP4 for 24 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This guide provides a comparative framework for evaluating this compound as a potential therapeutic agent against ALT-positive cancers. The presented data indicates that this compound is a potent inhibitor of U2OS cell proliferation with a distinct mechanism of inducing S-phase arrest. In comparison, Pyridostatin and TMPyP4 also exhibit anti-proliferative and pro-apoptotic effects but appear to induce cell cycle arrest at different phases. The provided experimental protocols offer a standardized approach for researchers to validate and expand upon these findings. Further in-depth comparative studies are warranted to fully elucidate the therapeutic potential and selectivity of this compound in the context of ALT-driven malignancies.
Safety Operating Guide
Proper Disposal of DIZ-3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of DIZ-3, a selective multimeric G-quadruplex (G4) ligand.
This compound, a dimeric aryl-substituted imidazole (B134444), is utilized in research for its ability to intercalate into and stabilize G-quadruplex structures, thereby inducing cell cycle arrest and apoptosis in certain cancer cells. Due to its chemical nature as a heterocyclic aromatic compound, this compound requires careful disposal as hazardous waste. Improper disposal can lead to environmental contamination with substances that may be persistent and harmful to aquatic life.[1]
Hazard Profile and Safety Precautions
Key safety precautions include:
-
Avoiding inhalation of dust or aerosols.
-
Working in a well-ventilated area, preferably a fume hood.[2][3]
-
Washing hands thoroughly after handling.[2]
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound, which are important for its safe handling and disposal.
| Property | Value |
| CAS Number | 2675490-72-7 |
| Molecular Formula | C46H44F2N8 |
| Molecular Weight | 746.9 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocol: this compound Disposal
This protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused or expired product, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated and clearly labeled hazardous waste container. The container should be made of a material compatible with heterocyclic aromatic compounds.
-
Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
2. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leakage or evaporation.[4][5]
-
Do not overfill waste containers; it is recommended not to exceed 90% of the container's capacity.[4]
3. Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.[5] Heterocyclic compounds can be detrimental to aquatic ecosystems.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with all necessary information regarding the waste, including its chemical identity and any known hazards.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if dealing with a large amount of powdered material.
-
For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
- 1. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts | MDPI [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. ethz.ch [ethz.ch]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
